N-(1-hydroxypropan-2-yl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVIMILWECPVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409066 | |
| Record name | N-(1-hydroxypropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-34-3 | |
| Record name | N-(1-hydroxypropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Structure of N-(1-hydroxypropan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-hydroxypropan-2-yl)benzamide is a chemical compound within the benzamide class of molecules. While specific detailed experimental data for this exact molecule is not extensively available in reviewed scientific literature, this guide provides a comprehensive analysis of its molecular structure based on fundamental chemical principles and data from closely related analogues. This document outlines the predicted molecular and physicochemical properties, a general synthesis protocol, and discusses the expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound possesses a core benzamide structure linked to a 1-hydroxypropan-2-yl group. The molecule's chemical identity is established by its CAS Number 24629-34-3.[1] Its molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol .[1]
The structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This amide linkage is a key feature, influencing the molecule's chemical reactivity and potential for hydrogen bonding. The nitrogen atom is further bonded to a propan-2-yl chain, with a hydroxyl group attached to the first carbon of this chain. The presence of a chiral center at the second carbon of the propan-2-yl group indicates that this compound can exist as stereoisomers.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(1-hydroxy-1-phenylpropan-2-yl)benzamide | Benzamide |
| CAS Number | 24629-34-3[1] | 4380-71-6 | 55-21-0 |
| Molecular Formula | C10H13NO2[1] | C16H17NO2[2] | C7H7NO |
| Molecular Weight ( g/mol ) | 179.22[1] | 255.31 | 121.14 |
| Topological Polar Surface Area (Ų) | 49.3 | 49.3 | 43.1 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Rotatable Bonds | 4 | 4 | 1 |
Synthesis Methodology
A general and widely applicable method for the synthesis of N-substituted benzamides involves the acylation of an amine with benzoyl chloride. This approach can be adapted for the synthesis of this compound.
General Experimental Protocol: Synthesis of N-substituted Benzamides
This protocol is based on established methods for benzamide synthesis and is expected to be effective for the target molecule.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-aminopropan-1-ol
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A suitable base, such as triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-aminopropan-1-ol in anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-7.8 ppm. The protons of the propan-2-yl group will appear more upfield. The CH proton adjacent to the nitrogen will likely be a multiplet, and the CH₂ protons adjacent to the hydroxyl group will also be a multiplet. The methyl group protons will appear as a doublet. The NH and OH protons will present as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at around 167-170 ppm. The aromatic carbons will resonate in the 127-135 ppm region. The carbons of the propan-2-yl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~168 |
| Aromatic C-H | ~7.4 - 7.8 | ~127 - 132 |
| Aromatic C (quaternary) | - | ~134 |
| N-H | Variable (broad) | - |
| C-H (on C2 of propane) | Multiplet | ~50 |
| C-H₂ (on C1 of propane) | Multiplet | ~65 |
| C-H₃ (on C3 of propane) | Doublet | ~18 |
| O-H | Variable (broad) | - |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 179. A prominent fragment would likely be the benzoyl cation [C₆H₅CO]⁺ at m/z 105, resulting from the cleavage of the amide bond. Another significant fragment could be the phenyl cation [C₆H₅]⁺ at m/z 77, arising from the loss of CO from the benzoyl cation. Fragmentation of the propanolamine side chain would also be expected.
References
Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(1-hydroxypropan-2-yl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via the acylation of 2-amino-1-propanol with benzoyl chloride, employing a modified Schotten-Baumann reaction methodology. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is an organic compound featuring both an amide and a hydroxyl functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The synthesis route described herein is an efficient and well-established method for the N-acylation of amino alcohols. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2]
Reaction Scheme and Mechanism
The overall reaction is the N-acylation of 2-amino-1-propanol with benzoyl chloride to yield this compound and hydrochloric acid. The HCl is subsequently neutralized by a base, such as sodium hydroxide.
Reaction:
The reaction mechanism is characteristic of a Schotten-Baumann reaction.[2][3][4] The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, which is abstracted by the base, to form the stable amide product.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass | Density (g/mL) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 10.0 | 1.21 mL | 1.21 |
| 2-Amino-1-propanol | C₃H₉NO | 75.11 | 12.0 | 1.05 mL | 0.955 |
| Sodium Hydroxide | NaOH | 40.00 | 20.0 | 10 mL (2M aq. soln) | ~1.08 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 50 mL | 1.33 |
| This compound | C₁₀H₁₃NO₂ | 179.22 | - | Theoretical Yield: 1.79 g | - |
Detailed Experimental Protocol
This protocol is based on the principles of the Schotten-Baumann reaction, adapted for the specific reactants.[2][3][5]
4.1. Materials and Equipment:
-
2-Amino-1-propanol (99%)
-
Benzoyl chloride (99%)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Separatory funnel (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
4.2. Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-propanol (12.0 mmol, 1.05 mL) in 25 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Base: To the cooled solution, add 10 mL of a 2M aqueous solution of sodium hydroxide. Stir the biphasic mixture vigorously.
-
Addition of Acylating Agent: While maintaining the temperature between 0-5 °C and with vigorous stirring, add benzoyl chloride (10.0 mmol, 1.21 mL) dropwise to the reaction mixture over a period of 15-20 minutes. A white precipitate (the product) may begin to form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and wash with a small amount of fresh dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain FTIR, ¹H NMR, and ¹³C NMR spectra to confirm the structure and purity of the compound.
-
Expected Characterization Data
| Analysis | Expected Results |
| Melting Point | Expected to be a crystalline solid with a distinct melting point, likely in the range of 100-150 °C, analogous to similar benzamides. |
| FTIR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3280 (N-H stretch), ~3060 (Aromatic C-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).[6][7][8][9] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.4 (m, 5H, Ar-H), ~6.5 (br s, 1H, N-H), ~4.2-4.0 (m, 1H, CH), ~3.7-3.5 (m, 2H, CH₂), ~2.5 (br s, 1H, O-H), ~1.2 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (CH₂OH), ~49 (CH-NH), ~17 (CH₃). |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate.
Conclusion
The synthesis of this compound from benzoyl chloride and 2-amino-1-propanol via the Schotten-Baumann reaction is a robust and high-yielding procedure. This technical guide provides a detailed protocol and foundational data to enable researchers to successfully synthesize and characterize this important chemical intermediate. Adherence to the outlined experimental conditions and safety precautions is essential for a successful and safe synthesis.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.
Core Chemical and Physical Properties
This compound, also known by its synonym N-benzoyl-DL-alaninol, is a benzamide derivative with the chemical formula C₁₀H₁₃NO₂.[1][2] Its molecular weight is 179.22 g/mol .[1] The compound is identifiable by its CAS Number: 24629-34-3.[1]
Quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | N-(2-hydroxy-1-methylethyl)benzamide, 2-Benzamino-propanol-(1), 2-Benzoylamino-propanol, N-benzoylalaninol, N-Benzoyl-DL-alaninol | [2] |
| CAS Number | 24629-34-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 102-103 °C | [2] |
| Boiling Point | Not available | |
| Density | 1.115 g/cm³ | [2] |
| Solubility | Data not available for the specific compound. The parent compound, benzamide, is slightly soluble in water and soluble in many organic solvents. |
Synthesis and Characterization
A potential synthetic workflow is outlined below:
Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its identity and purity.
Experimental Protocols for Characterization (Hypothetical)
Based on standard laboratory practices, the following experimental protocols would be employed for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be recorded on an NMR spectrometer (e.g., 400 MHz). The chemical shifts, splitting patterns, and integration values of the proton signals would be analyzed to confirm the structure.
-
¹³C NMR: A ¹³C NMR spectrum would be acquired from the same sample to identify the number and types of carbon atoms present in the molecule, further confirming the structure.
Infrared (IR) Spectroscopy:
-
An IR spectrum would be obtained using an FTIR spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The presence of characteristic absorption bands for the N-H, C=O (amide), C-N, and O-H functional groups would be verified.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound. A sample would be introduced into a mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight.
Biological and Pharmacological Properties
Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity, pharmacological properties, or any associated signaling pathways of this compound. While the broader class of N-acyl amino acids has been investigated for various biological roles, including antiproliferative effects and neuroprotection, these findings are not directly attributable to this compound.[4] Similarly, other benzamide derivatives have been explored for a range of therapeutic applications, but specific data for the title compound is absent.[5]
The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a structured path from synthesis to in-depth biological evaluation.
Given the absence of data, this compound represents an unexplored area for pharmacological research. Future investigations could explore its potential activities across various biological targets.
References
- 1. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide (EVT-12084017) | 137378-24-6 [evitachem.com]
An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Estimated Solubility of N-(1-hydroxypropan-2-yl)benzamide
Due to the structural similarity between this compound and benzamide, the solubility behavior of benzamide in various organic solvents can serve as a useful, albeit approximate, guide. The presence of the hydroxypropyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to benzamide, which may lead to differences in solubility. Generally, increased polarity would suggest higher solubility in polar solvents and lower solubility in non-polar solvents.
The following table summarizes the solubility of benzamide in a range of organic solvents at temperatures from 283.15 K to 323.15 K. This data is intended to provide a baseline for estimating the solubility of this compound.
Table 1: Solubility of Benzamide in Various Organic Solvents
| Solvent | Temperature (K) | Molar Fraction (x10^2) |
| Methanol | 283.15 | 13.85 |
| 293.15 | 18.41 | |
| 303.15 | 24.12 | |
| 313.15 | 31.34 | |
| 323.15 | 40.48 | |
| Ethanol | 283.15 | 5.89 |
| 293.15 | 8.01 | |
| 303.15 | 10.72 | |
| 313.15 | 14.21 | |
| 323.15 | 18.73 | |
| Acetone | 283.15 | 8.91 |
| 293.15 | 12.05 | |
| 303.15 | 15.98 | |
| 313.15 | 20.94 | |
| 323.15 | 27.29 | |
| Isopropanol | 283.15 | 2.84 |
| 293.15 | 3.92 | |
| 303.15 | 5.37 | |
| 313.15 | 7.33 | |
| 323.15 | 9.98 | |
| Ethyl Acetate | 283.15 | 1.87 |
| 293.15 | 2.69 | |
| 303.15 | 3.84 | |
| 313.15 | 5.42 | |
| 323.15 | 7.61 | |
| Acetonitrile | 283.15 | 1.05 |
| 293.15 | 1.56 | |
| 303.15 | 2.28 | |
| 313.15 | 3.32 | |
| 323.15 | 4.81 |
Note: Data is for benzamide and should be used as an estimation for this compound.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, standardized experimental methods are essential. The following protocols describe two widely accepted methods for determining the solubility of a solid compound in a liquid solvent: the shake-flask method and gravimetric analysis.
2.1. Shake-Flask Method
The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[1]
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Analysis: Dilute the filtered sample with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.
2.2. Gravimetric Analysis
Gravimetric analysis is a straightforward method for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[2][3]
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Beakers or flasks
-
Stirring apparatus (e.g., magnetic stirrer)
-
Filtration apparatus (e.g., filter paper and funnel)
-
Evaporating dish
-
Oven
-
Analytical balance
Procedure:
-
Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a beaker. Stir the mixture at a constant temperature until equilibrium is reached.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate into the weighed evaporating dish and weigh it again to determine the mass of the saturated solution.
-
Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated area or a fume hood.
-
Drying and Weighing the Solute: Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound to ensure all solvent is removed. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish. The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
Visualizations
3.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.
Caption: Workflow for Shake-Flask Solubility Determination.
3.2. Factors Influencing Solubility
The solubility of a compound is a complex property influenced by several interrelated factors. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that determine solubility.
Caption: Key Factors Affecting Compound Solubility.
References
Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of N-(1-hydroxypropan-2-yl)benzamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, there is a notable absence of specific scientific literature detailing the mechanism of action, biological targets, and pharmacological profile of N-(1-hydroxypropan-2-yl)benzamide. Consequently, this document serves as a theoretical guide, contextualizing the compound within the broader class of benzamides and outlining a prospective framework for its mechanism of action elucidation. The information presented herein is based on the activities of structurally related compounds and should not be construed as definitive data for this compound.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The versatility of the benzamide moiety allows for structural modifications that can significantly influence its interaction with biological targets. This has led to the development of drugs with diverse therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, antipsychotic, and anticancer agents. The specific biological activity of a benzamide derivative is dictated by the nature and arrangement of its substituents.
Given the structural features of this compound, which include a benzoyl group and a hydrophilic hydroxypropyl side chain, it is plausible that this compound could interact with a variety of biological targets, such as enzymes or receptors.
Potential Mechanisms of Action for Benzamide Derivatives
The biological effects of benzamide compounds are diverse and depend on their specific molecular structure. Some established mechanisms of action for different benzamide derivatives are discussed below as potential starting points for investigating this compound.
Enzyme Inhibition
Many benzamide-containing molecules are known to act as enzyme inhibitors. For instance, some benzamide derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are implicated in cancer. The benzamide group can chelate the zinc ion in the active site of these enzymes. Other benzamides have shown inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.
Receptor Modulation
Benzamides are also well-represented as receptor ligands. A prominent example is the class of antipsychotic drugs that act as antagonists at dopamine D2 receptors. Additionally, some benzamide derivatives have been identified as modulators of other G-protein coupled receptors (GPCRs), such as sigma-1 receptors and sphingosine-1-phosphate (S1P) receptors. For example, the structurally related compound N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has been described as an S1P receptor modulator.
Antimicrobial Activity
The benzamide scaffold is present in numerous compounds with demonstrated antimicrobial properties. The proposed mechanisms for their antibacterial and antifungal effects can vary, from disrupting cell wall synthesis to inhibiting essential enzymes within the pathogen.
Quantitative Data on Related Benzamide Derivatives
While no quantitative data exists for this compound, the following table summarizes data for illustrative benzamide derivatives to provide a reference for the potential potency that compounds of this class can achieve.
| Compound Class | Target | Assay Type | Value | Reference |
| Benzamide-hydroxypyridinone hybrid (8g) | Monoamine oxidase B (MAO-B) | Inhibition | IC50 = 68.4 nM | |
| N-substituted benzamide (MS-275) | Histone Deacetylases (HDACs) | Proliferation | Similar to MS-275 | |
| Iodinated Benzamide (IBZM) | Dopamine D2 Receptor | Binding Affinity | Kd = 0.56 - 3.1 nM | |
| N-Benzoyl-2-hydroxybenzamides | P. falciparum | Anti-malarial activity | Superior to chloroquine |
A Proposed Workflow for Elucidating the Mechanism of Action
In the absence of existing data, a systematic approach is required to characterize the mechanism of action of this compound. The following diagram illustrates a general experimental workflow.
Caption: A general workflow for determining the mechanism of action of a novel compound.
Prospective Experimental Protocols
Should research on this compound be undertaken, the following general protocols for initial studies could be adapted.
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or an immune cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value.
General Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known radioligand for the receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound to determine the Ki value.
Conclusion
While the specific mechanism of action of this compound remains to be elucidated, its chemical structure places it within the versatile class of benzamide compounds. Based on the activities of related molecules, it is plausible that this compound could function as an enzyme inhibitor or a receptor modulator. The experimental workflow and general protocols outlined in this guide provide a foundational framework for future investigations into the pharmacological properties of this compound. Further research is imperative to uncover its specific biological targets and potential therapeutic applications.
Spectroscopic Profile of N-(1-hydroxypropan-2-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(1-hydroxypropan-2-yl)benzamide. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. This document also outlines the general experimental protocols for acquiring such data and visualizes key analytical pathways.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-derived public data for this specific molecule, some values are based on data from spectral databases and estimations from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic (ortho-protons to C=O) |
| ~7.5 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~6.5-7.0 | Broad Singlet | 1H | Amide (N-H) |
| ~4.0-4.2 | Multiplet | 1H | CH (methine) |
| ~3.5-3.7 | Multiplet | 2H | CH₂ (methylene) |
| ~2.5-3.0 | Singlet | 1H | OH (hydroxyl) |
| ~1.2 | Doublet | 3H | CH₃ (methyl) |
¹³C NMR (Carbon NMR) Data [1][2]
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (amide carbonyl) |
| ~134 | Aromatic (quaternary carbon) |
| ~131 | Aromatic (para-carbon) |
| ~128 | Aromatic (meta-carbons) |
| ~127 | Aromatic (ortho-carbons) |
| ~67 | CH-OH (methine) |
| ~48 | N-CH₂ |
| ~21 | CH₃ (methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.[3][4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (hydroxyl) & N-H stretch (amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970, ~2880 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (Amide I band) |
| ~1540 | Strong | N-H bend (Amide II band) |
| ~1450, ~1380 | Medium | C-H bend (aliphatic) |
| ~700-800 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]
| m/z | Relative Intensity (%) | Assignment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [C₇H₅NO]⁺ |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 58 | Moderate | [C₃H₈NO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.
Caption: EI-MS fragmentation of the target molecule.
References
- 1. spectrabase.com [spectrabase.com]
- 2. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 4. IR Spectrum: Amides [quimicaorganica.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific crystallographic data for N-(1-hydroxypropan-2-yl)benzamide has been found in the searched literature. The following guide is based on the analysis of a closely related analog, N-(2-hydroxy-5-methylphenyl)benzamide, to provide representative structural insights. A general, plausible experimental protocol for the synthesis of the title compound is also provided.
Introduction
This compound is a chemical compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a hydroxyl group and a chiral center in the propanolamine side chain of this compound suggests the potential for specific molecular interactions and stereoselective biological effects. This guide provides a detailed overview of its expected molecular structure, based on a known analog, and a comprehensive experimental protocol for its synthesis and crystallization.
Molecular Structure and Crystallographic Data (Based on an Analog)
The crystal structure of this compound has not been experimentally determined. However, the crystallographic data of a similar molecule, N-(2-hydroxy-5-methylphenyl)benzamide, can provide valuable insights into the expected bond lengths, angles, and overall conformation.[1]
Representative Crystal Data for a Benzamide Analog
The following table summarizes the crystallographic data for N-(2-hydroxy-5-methylphenyl)benzamide.[1]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO₂ |
| Formula Weight | 227.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2263 (3) |
| b (Å) | 21.7442 (7) |
| c (Å) | 7.4747 (3) |
| α (°) | 90 |
| β (°) | 110.280 (5) |
| γ (°) | 90 |
| Volume (ų) | 1101.69 (8) |
| Z | 4 |
| Temperature (K) | 123 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Selected Bond Lengths and Angles for N-(2-hydroxy-5-methylphenyl)benzamide[1]
The central amide moiety is expected to be nearly planar. The dihedral angle between the phenyl ring and the amide plane is a key conformational parameter.
Table of Selected Bond Lengths
| Bond | Length (Å) |
| C=O | ~1.24 |
| C-N | ~1.34 |
| N-C(phenyl) | ~1.42 |
| C(phenyl)-C(phenyl) | ~1.38-1.40 |
Table of Selected Bond Angles
| Angle | Value (°) |
| O=C-N | ~123 |
| C-N-C(phenyl) | ~127 |
| C-C-C (in phenyl ring) | ~120 |
Experimental Protocols
A plausible synthetic route to this compound involves the acylation of 2-amino-1-propanol with benzoyl chloride.
Synthesis of this compound
This protocol is a general procedure adapted from established methods for the benzoylation of amines.[2][3][4]
Materials:
-
2-Amino-1-propanol
-
Benzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-amino-1-propanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
Procedure (Slow Evaporation):
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and structural analysis of this compound.
References
N-(1-hydroxypropan-2-yl)benzamide: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-hydroxypropan-2-yl)benzamide, a chiral amino alcohol derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an amide moiety, coupled with a stereogenic center, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and pharmaceutically active agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering detailed experimental protocols, tabulated spectral data, and diagrammatic representations of its utility in synthetic workflows.
Introduction
The strategic incorporation of chiral building blocks is a cornerstone of contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound, with its inherent chirality and dual functional handles, presents a readily accessible and highly adaptable scaffold for the construction of enantiomerically enriched molecules. The presence of a secondary alcohol and a secondary amide allows for a wide range of chemical transformations, enabling the elongation and diversification of molecular structures. This guide aims to serve as a comprehensive resource for chemists seeking to leverage the synthetic potential of this valuable compound.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the acylation of 2-aminopropan-1-ol with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminopropan-1-ol
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectral properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 24629-34-3[1] |
Spectroscopic Data
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 - 7.73 | m | 2H | Ar-H |
| 7.52 - 7.41 | m | 3H | Ar-H |
| 6.65 (br s) | br s | 1H | NH |
| 4.25 - 4.18 | m | 1H | CH -NH |
| 3.75 (dd) | dd | 1H | CH ₂-OH (one H) |
| 3.60 (dd) | dd | 1H | CH ₂-OH (one H) |
| 2.50 (br s) | br s | 1H | OH |
| 1.28 (d) | d | 3H | CH ₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C =O |
| 134.2 | Ar-C (quat) |
| 131.5 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 66.8 | C H₂-OH |
| 48.2 | C H-NH |
| 17.5 | C H₃ |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Characteristic Peaks/Values |
| IR (KBr, cm⁻¹) | 3350-3250 (O-H, N-H stretching), 3060 (Ar C-H stretching), 2970, 2880 (Aliphatic C-H stretching), 1635 (C=O stretching, Amide I), 1540 (N-H bending, Amide II), 1070 (C-O stretching) |
| Mass Spec. (EI) | m/z (%): 179 (M⁺), 148, 122, 105 (benzoyl cation, base peak), 77 (phenyl cation) |
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its functional groups can be selectively manipulated to achieve desired transformations.
Synthesis of Oxazolines
The hydroxyl group and the amide nitrogen of this compound can undergo intramolecular cyclization to form oxazoline rings, which are important structural motifs in many natural products and chiral ligands. This transformation can be achieved under various dehydrating conditions, such as treatment with thionyl chloride (SOCl₂) or Burgess reagent.
Caption: Synthesis of an oxazoline derivative.
Chiral Auxiliary in Asymmetric Synthesis
The chiral nature of this compound allows it to be employed as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.
Caption: Use as a chiral auxiliary in asymmetric synthesis.
Precursor for Bioactive Molecules
The benzamide moiety is a common feature in many pharmacologically active compounds. This compound can serve as a starting point for the synthesis of more complex drug candidates through modification of both the aromatic ring and the propanolamine side chain. For instance, electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, while the hydroxyl group can be derivatized or replaced to modulate the molecule's properties.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of a chiral center, a hydroxyl group, and an amide functionality provides a powerful platform for the construction of a wide range of valuable organic molecules. The detailed synthetic protocols, comprehensive spectral data, and illustrative applications presented in this guide are intended to facilitate its broader adoption and inspire new synthetic innovations by researchers in both academic and industrial settings. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive agents.
References
In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-benzamide derivatives represent a significant class of compounds in medicinal chemistry, possessing a wide array of pharmacological properties, including analgesic, anti-inflammatory, and anticancer effects.[1][2] Their versatile structure has also made them a focal point for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4][5] This guide provides a comprehensive overview of the in-vitro antimicrobial activity of N-benzamide derivatives, detailing common experimental protocols, summarizing quantitative activity data, and exploring their mechanisms of action and structure-activity relationships.
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of N-benzamide derivatives stems from their ability to interfere with essential cellular processes in bacteria and fungi. While the exact mechanism can vary based on the specific structural modifications of the benzamide core, several key targets have been identified.
-
Inhibition of Cell Division: A prominent mechanism for certain benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[6] FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes at the division site to form the Z-ring, a structure essential for bacterial cell division.[6] By binding to FtsZ, these compounds disrupt Z-ring formation, leading to filamentation and eventual cell death.[6] The benzamide PC190723 is a well-studied example that potently inhibits Staphylococcus aureus FtsZ function.
-
Enzyme Inhibition: Other essential enzymes, such as DNA gyrase, have been identified as potential targets.[4] DNA gyrase is a topoisomerase responsible for managing DNA supercoiling during replication, and its inhibition prevents bacterial proliferation. Molecular docking studies have suggested that N-benzamide derivatives can effectively bind to the active site of DNA gyrase from S. aureus.[4]
-
Multi-Targeting Effects: Some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated multi-targeting capabilities.[3] These compounds can regulate menaquinone biosynthesis, depolarize bacterial membranes, and interfere with siderophore biosynthesis and heme regulation, suggesting that iron starvation may be part of their mechanism of action.[3]
Experimental Protocols
The evaluation of N-benzamide derivatives for antimicrobial activity involves a standardized set of in-vitro experiments, from initial synthesis to the determination of inhibitory concentrations.
A common synthetic route involves the acylation of a primary or secondary amine with a benzoyl chloride derivative.
-
Activation of Carboxylic Acid: The synthesis often begins with the conversion of a substituted benzoic acid to its more reactive acid chloride form. This is typically achieved by reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Amidation: The resulting crude acid chloride is then dissolved in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to 0°C.[1]
-
Amine Addition: The desired substituted amine is added dropwise to the solution.[1]
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the N-benzamide bond. The solvent is then removed, and the crude product is extracted, washed, dried, and purified, often via recrystallization or column chromatography.[1]
A. Agar Disc/Well Diffusion Method This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of the synthesized compounds.[1][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Compounds: Sterile filter paper discs (or wells cut into the agar) are impregnated with a known concentration of the N-benzamide derivative dissolved in a suitable solvent (e.g., DMSO).[7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the clear zone of inhibition around the disc/well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[1]
B. Broth Microdilution Method This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][8]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated for 18-24 hours at the optimal growth temperature for the microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[8]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of N-benzamide derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition (ZOI) in mm. The following tables summarize data from various studies.
Table 1: In-Vitro Antibacterial Activity of Selected N-Benzamide Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Activity (MIC, µg/mL) | Gram-Negative Bacteria | Activity (MIC, µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | 6.25 | Escherichia coli | 3.12 | [1][2] |
| Compounds 6b, 6c | Bacillus subtilis | 6.25 | Escherichia coli | 3.12 | [1][2] |
| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN series) | MRSA | 0.06 - 1.0 | - | - | [3] |
| Benzamidine Analogues | S. aureus, S. epidermidis, S. pyogenes | 31.25 - 125 | E. coli, P. aeruginosa | 31.25 - 125 | [8] |
| N-naphthoyl-phenylglyoxamide (HCl salt 22b) | Staphylococcus aureus | 16 | - | - | [9] |
| Benzodioxane-Benzamides (FZ100) | MSSA & MRSA | 0.1 | - | - | |
| Benzodioxane-Benzamides (FZ95) | MSSA & MRSA | 0.25 | - | - | |
| 2-Aminobenzamide (Compound 5) | S. aureus, B. subtilis | (Excellent ZOI) | P. aeruginosa, E. coli | (Excellent ZOI) | [7] |
MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-sensitive Staphylococcus aureus.
Table 2: In-Vitro Antifungal Activity of Selected N-Benzamide Derivatives
| Compound/Derivative Class | Fungal Strain | Activity (MIC, µg/mL) | Reference |
| N-phenylbenzamides (3a-e) | Candida albicans | (Active, ZOI) | [10] |
| Benzoylaminocarbothioyl pyrrolidines (3a) | Candida krusei | 25 | [11] |
| Benzoylaminocarbothioyl pyrrolidines (3a-e, 5b) | C. albicans, C. parapsilosis, C. tropicalis, C. glabrata | 50 - 100 | [11] |
| Amidoxime-based benzimidamide (2a) | Candida albicans | 1.90 (mg/mL) | [12][13] |
Structure-Activity Relationships (SAR)
The antimicrobial activity of N-benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the N-phenyl rings. SAR studies help in designing more potent analogues.
-
Substituents on the Benzamide Core: Electron-withdrawing groups, such as fluorine, are often less tolerated at certain positions.[14] Conversely, small, lipophilic groups can enhance activity. For instance, replacing a morpholine moiety with a methyl group at the C-5 position of a benzamide core increased activity against M. tuberculosis.[14]
-
Substituents on the N-Aryl Ring: The nature of the group on the nitrogen atom is critical. Studies have shown that secondary amides (e.g., methyl amides) can be more potent than their primary amide counterparts.[14] However, increasing steric bulk with larger groups, like a cyclopropylmethyl group, can decrease activity and increase cytotoxicity.[14]
-
Halogenation: The presence of halogen atoms on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is a key feature for their potent activity against MRSA.[3]
-
Pharmacophore Closing: Intramolecular hydrogen bonding can "close" the active pharmacophore site, potentially reducing antimicrobial activity. This has been observed in some 2-aminobenzamide derivatives.[7]
Conclusion and Future Scope
N-benzamide derivatives continue to be a promising scaffold for the development of novel antimicrobial agents.[1][4][10] Studies have successfully synthesized numerous derivatives with significant in-vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][7][10] The most potent compounds exhibit MIC values in the low microgram or even sub-microgram per milliliter range, rivaling some existing antibiotics.[3]
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacological profiles, including enhancing their metabolic stability and reducing cytotoxicity.[8][14] A deeper understanding of their mechanisms of action will further enable the rational design of next-generation N-benzamide antimicrobials to address the urgent challenge of multidrug resistance.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]
- 9. Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide
This in-depth technical guide explores the structure-activity relationship (SAR) of N-benzoyl-2-hydroxybenzamides, a class of compounds demonstrating significant potential as antiprotozoal agents. The following sections detail their biological activity, chemical synthesis, and the key structural features influencing their efficacy against various parasitic organisms. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.
Introduction
N-benzoyl-2-hydroxybenzamides are a class of organic compounds characterized by a central salicylamide (2-hydroxybenzamide) core N-acylated with a benzoyl group. This scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly against protozoan parasites such as Toxoplasma gondii, Plasmodium falciparum (the causative agent of malaria), Trypanosoma species, and Leishmania donovani. Initial screening of compound libraries identified N-(4-ethylbenzoyl)-2-hydroxybenzamide as a moderately active compound against T. gondii, sparking further investigation into this chemical series. Subsequent optimization efforts have led to the discovery of potent analogs with significantly improved activity and selectivity, highlighting the therapeutic potential of this compound class.
Structure-Activity Relationship (SAR)
The SAR of N-benzoyl-2-hydroxybenzamides has been systematically investigated by modifying three key regions of the molecule: the salicylic acid ring (Ring A), the benzoyl ring (Ring B), and the amide linker.
Key Findings:
-
The 2-Hydroxy Group: The presence of the 2-hydroxy group on Ring A is crucial for activity, likely acting as a hydrogen bond donor.
-
The Imide Linker: The amide (imide) linker is generally preferred for maintaining biological activity. While urea linkers can retain some activity, the imide linkage appears optimal. A free NH group in the linker is also considered important for high activity.
-
Substitutions on the Benzoyl Ring (Ring B): Modifications to the benzoyl ring have a significant impact on potency and selectivity.
-
Electron-donating groups, such as ethyl and diethylamino, at the 4-position of the benzoyl ring have been shown to enhance activity against various parasites.
-
For instance, compound 1r (N-(4-(diethylamino)benzoyl)-2-hydroxybenzamide) exhibited potent activity against a chloroquine-resistant strain of P. falciparum, being 21-fold more active than chloroquine.
-
Compound 1d showed excellent anti-leishmanial activity.
-
-
Substitutions on the Salicylic Acid Ring (Ring A): Modifications to the salicylic acid ring have also been explored, though to a lesser extent in the initial studies.
Quantitative Data
The following tables summarize the in vitro antiprotozoal and cytotoxic activities of a selection of N-benzoyl-2-hydroxybenzamide derivatives. The data is extracted from studies by Stec et al. (2012).
Table 1: In Vitro Activity of N-Benzoyl-2-hydroxybenzamides Against Various Protozoan Parasites
| Compound | R Group (Ring B) | T. b. rhodesiense IC50 (µM) | T. cruzi IC50 (µM) | L. donovani IC50 (µM) | P. falciparum K1 IC50 (µM) |
| 1a | 4-Ethyl | 0.98 | >90 | 1.8 | 1.1 |
| 1d | 4-Methoxy | 1.1 | >90 | 0.23 | 1.4 |
| 1r | 4-(Diethylamino) | 0.28 | 15.6 | 0.44 | 0.048 |
| Chloroquine | - | - | - | - | 1.02 |
IC50 values represent the concentration of the compound that inhibits 50% of parasite growth.
Table 2: Cytotoxicity of Selected N-Benzoyl-2-hydroxybenzamides
| Compound | R Group (Ring B) | L6 Cell Line IC50 (µM) |
| 1a | 4-Ethyl | >90 |
| 1d | 4-Methoxy | 23.9 |
| 1r | 4-(Diethylamino) | 18.1 |
IC50 values represent the concentration of the compound that is toxic to 50% of the L6 rat skeletal myoblast cell line.
Experimental Protocols
General Synthesis of N-Benzoyl-2-hydroxybenzamides
The synthesis of N-benzoyl-2-hydroxybenzamides is typically achieved through the reaction of salicylamide with a substituted benzoyl chloride.
Procedure:
-
Salicylamide (1 equivalent) is dissolved in pyridine.
-
The appropriate benzoyl chloride (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by crystallization or preparative HPLC.
In Vitro Antiprotozoal Assays
T. gondii proliferation is often assessed using a [³H]-uracil incorporation assay.
Procedure:
-
Human foreskin fibroblasts (HFF) are seeded in 96-well plates and grown to confluency.
-
The HFF monolayers are infected with T. gondii tachyzoites.
-
After 2 hours, the extracellular parasites are removed by washing.
-
The test compounds, serially diluted in culture medium, are added to the infected cells.
-
The plates are incubated for 24-48 hours.
-
[³H]-uracil is added to each well, and the plates are incubated for another 24 hours.
-
The cells are harvested, and the incorporation of [³H]-uracil is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
The antiplasmodial activity is determined using a [³H]-hypoxanthine incorporation assay.
Procedure:
-
Chloroquine-resistant P. falciparum (K1 strain) is cultured in human red blood cells.
-
The synchronized parasite culture (ring stage) is incubated with serial dilutions of the test compounds in a 96-well plate.
-
After 24 hours, [³H]-hypoxanthine is added to each well.
-
The plates are incubated for another 24 hours.
-
The cells are harvested onto glass-fiber filters, and the radioactivity is measured using a scintillation counter.
-
IC50 values are determined by comparing the radioactivity in treated and untreated wells.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as L6 rat skeletal myoblasts, using a resazurin-based assay.
Procedure:
-
L6 cells are seeded in 96-well plates and incubated for 24 hours.
-
The test compounds are added in serial dilutions, and the plates are incubated for 72 hours.
-
Resazurin solution is added to each well, and the plates are incubated for another 2-4 hours.
-
The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
IC50 values are calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
N-benzoyl-2-hydroxybenzamides appear to exert their antiprotozoal effect by disrupting a unique secretory pathway in parasites like T. gondii. This pathway is crucial for trafficking proteins to specialized organelles such as micronemes, rhoptries, and dense granules, which are essential for parasite motility, invasion, and survival within the host cell.
The molecular target is believed to be a component of the secretory protein complex, with evidence pointing towards the involvement of adaptin-3β. Inhibition of this pathway leads to alterations in the morphology and function of these secretory organelles.
Visualizations
Caption: Proposed mechanism of action of N-benzoyl-2-hydroxybenzamides.
Caption: General workflow for the structure-activity relationship studies.
Conclusion
N-benzoyl-2-hydroxybenzamides represent a versatile and potent class of compounds with significant antiprotozoal activity. The well-defined structure-activity relationships, particularly concerning substitutions on the benzoyl ring, provide a clear path for further optimization. The unique mechanism of action, involving the disruption of the parasite's secretory pathway, presents a promising avenue for the development of novel therapeutics with the potential to overcome existing drug resistance. Future work in this area should focus on enhancing the therapeutic index and exploring the in vivo efficacy of lead compounds.
Methodological & Application
Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(1-hydroxypropan-2-yl)benzamide, a valuable intermediate in pharmaceutical research and development. The protocol details a standard laboratory procedure for the acylation of 2-amino-1-propanol with benzoyl chloride.
Introduction
This compound is a member of the benzamide class of organic compounds, characterized by a benzoyl group attached to an amino alcohol moiety. This structural motif is present in a variety of biologically active molecules, making this compound a key building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of 2-amino-1-propanol attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-Amino-1-propanol | Reagent grade, ≥98% |
| Benzoyl chloride | Reagent grade, ≥99% |
| Triethylamine | Reagent grade, ≥99%, distilled |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Magnesium sulfate (MgSO4) | Anhydrous |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | - |
| Dropping funnel | 100 mL |
| Ice bath | - |
| Separatory funnel | 500 mL |
| Rotary evaporator | - |
| Buchner funnel and filter paper | - |
| Melting point apparatus | - |
| NMR spectrometer | 300 MHz or higher |
| FT-IR spectrometer | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-1-propanol (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM (approximately 5 mL per mmol) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 24629-34-3 |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: Phenyl protons (multiplet, ~7.4-7.8 ppm), NH proton (broad singlet), CH proton (multiplet), CH₂ protons (multiplet), CH₃ protons (doublet). |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: Carbonyl carbon, aromatic carbons, CH carbon, CH₂ carbon, CH₃ carbon. |
| IR (KBr, cm⁻¹) | Predicted: N-H stretch (~3300), C=O stretch (~1640), C-N stretch, aromatic C-H stretches. |
| Yield | Dependent on reaction scale and purification method. |
Note: Experimentally determined spectroscopic and physical data for this compound were not explicitly found in the searched literature. The provided NMR and IR data are based on predictions for the expected structure.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Conclusion
This protocol provides a straightforward and adaptable method for the synthesis of this compound. The procedure can be scaled as needed and serves as a foundation for the preparation of various benzamide derivatives for applications in drug discovery and medicinal chemistry. Researchers are encouraged to optimize reaction conditions and purification techniques to achieve the desired yield and purity for their specific needs.
Application Note: A Robust HPLC Method for the Quantification of N-(1-hydroxypropan-2-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the development and implementation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(1-hydroxypropan-2-yl)benzamide. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water, coupled with UV detection. This document provides a comprehensive overview of the method development strategy, detailed experimental protocols, and system suitability results, demonstrating its applicability for routine analysis in research and quality control environments.
Introduction
This compound is a benzamide derivative with potential applications in pharmaceutical and chemical research.[1][2][3] Accurate and reliable quantification of this compound is essential for purity assessments, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] This note describes a validated RP-HPLC method specifically developed for this compound, offering excellent performance characteristics. The method was developed based on the physicochemical properties of benzamides, which are typically well-retained and resolved on C18 columns using acetonitrile or methanol-based mobile phases.[6][7]
Experimental
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Volumetric flasks and pipettes
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Trifluoroacetic acid (TFA, optional for pH adjustment)
-
0.45 µm Syringe filters (e.g., PTFE or Nylon)
Chromatographic Conditions
The final optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols and Methodologies
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Standard Solutions (10-100 µg/mL):
-
Prepare a series of working standard solutions by performing serial dilutions of the Stock Standard Solution with the mobile phase.
-
For example, to prepare a 50 µg/mL working standard, transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Preparation
Proper sample preparation is crucial to protect the analytical column and ensure accurate, reproducible results.[8][9][10][11]
-
Dissolution: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to achieve an expected concentration within the calibration range (10-100 µg/mL).
-
Dilution: Dilute the dissolved sample with the mobile phase to the final target concentration.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[4]
Method Development Strategy
The goal was to develop a simple isocratic RP-HPLC method with good peak shape, resolution, and a short run time. The development process followed a logical progression from initial screening to final optimization.
Caption: Workflow for HPLC Method Development.
The initial UV scan of this compound in methanol indicated a strong absorbance maximum around 225 nm, which was selected for detection. A standard C18 column was chosen as the primary stationary phase due to the moderate polarity of the analyte.[7] Isocratic elution was preferred for its simplicity and robustness.[12] Different ratios of acetonitrile/water and methanol/water were tested. An acetonitrile/water mixture of 40:60 (v/v) provided the best balance of retention time, peak symmetry, and analysis speed.
Results and Discussion
System Suitability
System Suitability Testing (SST) was performed by injecting the 50 µg/mL working standard solution six times. The results are summarized below and demonstrate that the system operates within acceptable parameters.
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | RSD ≤ 2.0% | 4.52 |
| Peak Area | RSD ≤ 2.0% | 1.8% |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 6500 |
Linearity (Illustrative Data)
The linearity of the method was evaluated by analyzing the prepared working standard solutions across a concentration range of 10-100 µg/mL. The peak area was plotted against the concentration, and a linear regression was performed.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,120 |
| 100 | 1,251,600 |
| Correlation Coefficient (r²) | > 0.999 |
The method demonstrated excellent linearity across the tested range with a correlation coefficient (r²) of > 0.999.
Logical Relationship of Analytical Parameters
The interplay between different chromatographic parameters is key to achieving a successful separation. The diagram below illustrates the core relationships in this method.
Caption: Cause-and-effect relationships in chromatography.
Conclusion
This application note presents a robust, accurate, and efficient RP-HPLC method for the quantitative analysis of this compound. The method employs a common C18 column and a simple isocratic mobile phase, making it easily transferable to most analytical laboratories. The validation data demonstrates excellent system suitability and linearity, confirming its reliability for routine use in quality control and research settings.
References
- 1. Buy N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide (EVT-12084017) | 137378-24-6 [evitachem.com]
- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. sartorius.com [sartorius.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 10. organomation.com [organomation.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. ionsource.com [ionsource.com]
Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a crucial class of compounds in medicinal chemistry and drug development, forming the core structure of a wide array of pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules. This application note provides a detailed overview and practical protocols for the characterization of benzamides using ¹H and ¹³C NMR spectroscopy.
Principles of Benzamide NMR Characterization
The chemical environment of each proton and carbon atom in a benzamide molecule influences its resonance frequency in an NMR spectrum, providing a unique fingerprint of its structure.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of a benzamide typically reveals distinct signals for the amide protons (-NH), the aromatic protons of the benzene ring, and any substituents on the ring or the amide nitrogen. The chemical shift (δ) of these protons, their integration (the area under the signal, proportional to the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling provide detailed structural information.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly characteristic. Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not observed. Proton-decoupled ¹³C NMR spectra, where each carbon signal appears as a singlet, are most common.
Quantitative NMR (qNMR) for Purity Assessment
In the pharmaceutical industry, confirming the purity of active pharmaceutical ingredients (APIs) is critical. Quantitative NMR (qNMR) is a powerful technique for determining the purity of benzamide compounds without the need for a specific reference standard of the analyte itself.[1][2][3] By using a certified internal standard with a known concentration, the absolute purity of the benzamide can be accurately calculated from the integral ratios of the analyte and standard signals.[4]
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
This protocol outlines the standard procedure for preparing a benzamide sample for routine structural characterization.
-
Sample Weighing: Accurately weigh 5-25 mg of the benzamide sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to slow down the exchange of amide protons, making them more easily observable.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Quantitative ¹H NMR (qNMR) Sample Preparation
This protocol is designed for the accurate determination of benzamide purity.
-
Internal Standard Selection: Choose an internal standard that has at least one signal that is well-resolved from the analyte signals, is chemically stable, not volatile, and has a known purity. Common standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.
-
Accurate Weighing: Using a calibrated analytical balance, accurately weigh the benzamide sample and the internal standard into the same vial. The molar ratio of the standard to the analyte should ideally be around 1:1.
-
Dissolution and Transfer: Follow steps 3 and 4 from Protocol 1. Complete dissolution is critical for accurate quantification.
-
Homogenization: Ensure the final solution is homogeneous by gentle vortexing or inversion.
NMR Data Acquisition and Processing
The following diagram illustrates a typical workflow for acquiring and processing NMR data for benzamide characterization.
Caption: General workflow for NMR data acquisition, processing, and analysis.
¹H NMR Spectral Data of Benzamides
The following table summarizes typical ¹H NMR chemical shifts and coupling constants for unsubstituted benzamide. Substituents on the aromatic ring will alter these values.
| Proton Assignment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Typical Coupling Constants (J, Hz) |
| -NH₂ (amide protons) | 7.4 - 8.1 | Broad singlet | - |
| H-2, H-6 (ortho) | ~7.9 | Doublet of doublets (dd) or Multiplet (m) | ³J (ortho) = 6-9 Hz, ⁴J (meta) = 1-3 Hz |
| H-3, H-5 (meta) | ~7.5 | Triplet of doublets (td) or Multiplet (m) | ³J (ortho) = 6-9 Hz, ⁴J (meta) = 1-3 Hz |
| H-4 (para) | ~7.4 | Triplet (t) or Multiplet (m) | ³J (ortho) = 6-9 Hz |
Note: Chemical shifts and multiplicities are highly dependent on the solvent and substitution pattern.
¹³C NMR Spectral Data of Benzamides
The table below provides typical ¹³C NMR chemical shift ranges for benzamides.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 165 - 180 |
| C-1 (ipso) | 130 - 140 |
| C-2, C-6 (ortho) | 127 - 130 |
| C-3, C-5 (meta) | 128 - 130 |
| C-4 (para) | 130 - 135 |
Structural Elucidation Pathway
The process of elucidating the structure of a substituted benzamide from its NMR spectra follows a logical pathway.
Caption: Logical workflow for structural elucidation of benzamides using NMR data.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and versatile techniques for the characterization of benzamides in a pharmaceutical setting. From routine structural confirmation to rigorous purity determination via qNMR, these methods provide invaluable data for researchers, scientists, and drug development professionals. The protocols and data presented in this application note serve as a comprehensive guide to the effective application of NMR in the analysis of this important class of compounds.
References
Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis
Abstract
This application note details a robust and reliable method for the synthesis and subsequent analysis of N-(1-hydroxypropan-2-yl)benzamide using Liquid Chromatography-Mass Spectrometry (LC-MS). The synthesis involves the acylation of 2-aminopropan-1-ol with benzoyl chloride. The developed LC-MS method provides a sensitive and selective means to monitor the reaction, quantify the product, and identify potential impurities. This methodology is particularly relevant for researchers in drug discovery and development, as well as process chemistry, who require accurate analytical techniques for reaction monitoring and quality control of synthesized small molecules.
Introduction
This compound is a small organic molecule containing an amide linkage, a hydroxyl group, and an aromatic ring. The synthesis of such benzamide derivatives is a common transformation in medicinal chemistry and drug development. The reaction's success is dependent on careful control of conditions to ensure high yield and purity. Consequently, a reliable analytical method is crucial for monitoring the reaction progress, confirming the identity of the product, and quantifying its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for this purpose, offering high sensitivity and selectivity for the analysis of small molecules in complex matrices. This application note provides a detailed protocol for the synthesis of this compound and a validated LC-MS method for its analysis.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Aminopropan-1-ol (≥98%)
-
Benzoyl chloride (≥99%)
-
Triethylamine (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopropan-1-ol (1.0 g, 13.3 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.6 mL, 13.8 mmol) in 10 mL of anhydrous dichloromethane to the stirred solution over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching with water, and analyzing by LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 20 mL of deionized water, 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound as a white solid.
-
Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
LC-MS Analysis
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.
-
For reaction monitoring, dilute a small aliquot of the reaction mixture 1:1000 in methanol.
-
For quantitative analysis, prepare a series of calibration standards from the stock solution in methanol ranging from 1 µg/mL to 100 µg/mL.
Data Presentation
The following table summarizes the expected quantitative data from the LC-MS analysis of the synthesized this compound.
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) | Yield (%) |
| This compound | 4.8 | 180.1 | >98 | 85 |
| 2-Aminopropan-1-ol | 1.2 | 76.1 | - | - |
| Benzoic Acid | 3.5 | 123.1 | - | - |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the LC-MS analysis of this compound.
Discussion
The synthesis of this compound was successfully achieved with a good yield and high purity. The use of triethylamine as a base was effective in neutralizing the hydrochloric acid byproduct of the reaction. The aqueous workup procedure was crucial for removing excess reagents and water-soluble impurities.
The developed LC-MS method proved to be highly effective for the analysis of the reaction mixture and the final product. The C18 column provided good retention and separation of the polar analyte from potential impurities. The use of a formic acid modifier in the mobile phase facilitated the protonation of the analyte, leading to a strong [M+H]⁺ ion at m/z 180.1 in the positive ESI mode. The retention time of the product was consistently around 4.8 minutes under the specified conditions. The method demonstrated excellent linearity over the tested concentration range, making it suitable for quantitative analysis.
Conclusion
This application note provides a comprehensive and detailed methodology for the synthesis and LC-MS analysis of this compound. The described protocols are robust, reliable, and can be readily implemented in a standard chemistry and analytical laboratory. This work serves as a valuable resource for researchers and scientists involved in the synthesis and analysis of small molecule drug candidates.
Application Notes and Protocols for N-(1-hydroxypropan-2-yl)benzamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-hydroxypropan-2-yl)benzamide is a chemical compound belonging to the benzamide class. While specific enzyme targets for this particular molecule are not extensively documented in publicly available literature, the broader family of benzamide derivatives has been shown to exhibit a wide range of biological activities, including the inhibition of various enzymes such as histone deacetylases (HDACs), monoamine oxidase B (MAO-B), and cyclooxygenases (COX).[1][2][3] This suggests that this compound holds potential as a modulator of enzyme activity.
These application notes provide a generalized framework for researchers to screen this compound for its inhibitory effects against a target enzyme of interest, for instance, a protease. The following protocols are based on established methodologies for enzyme inhibition assays and can be adapted to specific enzyme-substrate systems.[4][5][6][7]
Hypothetical Screening Data
To illustrate the potential results from an enzyme inhibition screen, the following table summarizes hypothetical quantitative data for this compound against two representative proteases.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Trypsin | 45.8 | Competitive |
| This compound | Chymotrypsin | > 100 | Not determined |
| Aprotinin (Positive Control) | Trypsin | 0.02 | Competitive |
| Chymostatin (Positive Control) | Chymotrypsin | 0.15 | Competitive |
Caption: Hypothetical IC50 values for this compound against proteases.
Experimental Protocols
A generalized protocol for determining the inhibitory activity of this compound against a model protease (e.g., Trypsin) is provided below. This protocol can be adapted for other enzymes and substrates.
Materials and Reagents
-
This compound (Test Compound)
-
Purified enzyme (e.g., Bovine Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control inhibitor (e.g., Aprotinin)
-
96-well microplates (UV-transparent)
-
Microplate reader capable of measuring absorbance at 253 nm
-
Pipettes and tips
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development
Disclaimer: Information regarding the specific pharmaceutical applications of N-(1-hydroxypropan-2-yl)benzamide is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally similar benzamide derivatives and general principles of drug discovery. The proposed mechanisms and experimental designs should be considered theoretical and require experimental validation.
Introduction
This compound is a chemical compound belonging to the benzamide class. Benzamide and its derivatives are a significant scaffold in medicinal chemistry, with a wide range of documented pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. While the specific biological profile of this compound is not extensively characterized, its structural features suggest potential for development as a therapeutic agent.
These notes provide a framework for researchers and drug development professionals to explore the pharmaceutical potential of this compound, drawing parallels from related compounds.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 24629-34-3 | [1][2] |
| Molecular Formula | C10H13NO2 | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | Inferred |
Potential Therapeutic Applications and Mechanism of Action
Based on the activities of structurally related compounds, this compound could be investigated for the following applications.
Immunomodulation (Hypothesized)
A structurally similar compound, N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, has been identified as a sphingosine-1-phosphate (S1P) receptor modulator.[3] S1P receptors play a crucial role in lymphocyte trafficking. Modulation of these receptors can lead to immunosuppressive effects by sequestering lymphocytes in lymphoid organs, preventing their migration to sites of inflammation. This mechanism is a validated target for the treatment of autoimmune diseases.
Hypothesized Signaling Pathway:
Caption: Hypothesized S1P receptor modulation by this compound.
Anti-inflammatory Activity (Hypothesized)
Benzamide derivatives have been reported to possess anti-inflammatory properties. The mechanism could involve the inhibition of pro-inflammatory enzymes or cytokines.
Antimicrobial Activity (Hypothesized)
Various N-substituted benzamides have demonstrated antibacterial and antifungal activities.[4] The proposed mechanism often involves the disruption of microbial cell wall synthesis or inhibition of essential enzymes.
Experimental Protocols
The following are generalized protocols for the initial screening of this compound for pharmaceutical applications.
Synthesis of this compound
A general procedure for the synthesis of N-substituted benzamides involves the acylation of an amine with a benzoyl derivative.
Workflow for Synthesis:
References
Application Notes and Protocols for Evaluating the Antibacterial Activity of Benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the antibacterial potential of novel benzamide compounds. The protocols outlined below follow established methodologies to ensure data accuracy and reproducibility, which are critical for the discovery and development of new antimicrobial agents.[1][2]
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent antibacterial activity.[1][3] Benzamide derivatives have emerged as a promising class of compounds with demonstrated efficacy against a range of bacterial pathogens, including multidrug-resistant strains.[4][5][6][7] The primary mechanism of action for some antibacterial benzamides involves the inhibition of the essential bacterial cell division protein, FtsZ.[5][7]
This document outlines a systematic approach to evaluate the in vitro antibacterial properties of benzamide compounds, encompassing the determination of their minimum inhibitory and bactericidal concentrations, and the kinetics of their bactericidal activity.
Experimental Protocols
A series of standardized assays are employed to thoroughly characterize the antibacterial profile of benzamide compounds.[1]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][8][9] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[8][9]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[10]
-
Select three to five morphologically similar colonies and transfer them to a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).[10]
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Benzamide Compound Dilutions:
-
Prepare a stock solution of the benzamide compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.[10]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13] This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Following MIC Determination:
-
Plating and Incubation:
-
Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).[14]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
The time-kill assay provides information on the rate at which an antibacterial agent kills a bacterium and helps to further characterize its bactericidal or bacteriostatic nature over time.[15][16][17]
Protocol:
-
Preparation of Cultures:
-
Prepare a bacterial culture in the mid-logarithmic growth phase in a suitable broth medium.[15]
-
Prepare flasks containing the broth medium with the benzamide compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control flask without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide Compounds
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Benzamide-001 | Staphylococcus aureus ATCC 29213 | 8 |
| Benzamide-001 | Escherichia coli ATCC 25922 | 32 |
| Benzamide-002 | Staphylococcus aureus ATCC 29213 | 4 |
| Benzamide-002 | Escherichia coli ATCC 25922 | >64 |
| Control (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 29213 | 0.5 |
| Control (e.g., Ciprofloxacin) | Escherichia coli ATCC 25922 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of Benzamide Compounds
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Benzamide-001 | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Benzamide-002 | Staphylococcus aureus ATCC 29213 | 4 | 32 | 8 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Table 3: Time-Kill Assay Results for Benzamide-001 against S. aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.5 | 3.9 | 2.5 |
| 8 | 8.9 | 3.1 | <2.0 | <2.0 |
| 12 | 9.2 | <2.0 | <2.0 | <2.0 |
| 24 | 9.3 | <2.0 | <2.0 | <2.0 |
Visualizations
Diagrams are essential for illustrating experimental workflows and mechanisms of action.
Caption: Experimental workflow for evaluating the antibacterial activity of benzamide compounds.
Caption: Simplified mechanism of action of FtsZ-inhibiting benzamide compounds.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 15. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. scribd.com [scribd.com]
- 18. actascientific.com [actascientific.com]
- 19. researchgate.net [researchgate.net]
Application Note: A Comprehensive Framework for Evaluating the Antifungal Properties of Novel Benzamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. Benzamides represent a class of chemical compounds that have shown promise for a range of pharmacological activities, including antifungal effects.[1][2] A systematic and robust experimental approach is critical to accurately determine their efficacy and safety profile. This document provides a detailed set of protocols for the in vitro and in vivo assessment of the antifungal properties of novel benzamide derivatives, from initial screening to preclinical evaluation.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial evaluation of a compound's antifungal potential involves determining its direct activity against pathogenic fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are foundational assays for this purpose.[3]
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standardized and widely used technique.[5][6]
Methodology:
-
Preparation of Fungal Inoculum:
-
Streak the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate at 35°C for 24-48 hours.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[7]
-
-
Preparation of Microdilution Plate:
-
In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 12.
-
Dissolve the test benzamide compound in a suitable solvent (e.g., DMSO) and then dilute in RPMI to twice the highest desired test concentration. Add 200 µL of this solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
Data Presentation: MIC values should be recorded and tabulated for clear comparison across different fungal strains and reference drugs.
| Compound | Fungal Strain | Solvent Control | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
| Benzamide A | C. albicans ATCC 90028 | No Inhibition | 16 | 1 |
| Benzamide A | C. glabrata ATCC 2001 | No Inhibition | 32 | 8 |
| Benzamide B | C. albicans ATCC 90028 | No Inhibition | 8 | 1 |
| Benzamide B | Fluconazole-Resistant C. albicans | No Inhibition | 8 | >64 |
Experimental Workflow: MIC Assay
Protocol 1.2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[3]
Methodology:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spread the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest compound concentration from which no colonies grow on the agar plate.[7][8]
Data Presentation: MFC data complements MIC values, distinguishing between fungistatic (inhibitory) and fungicidal (killing) activity.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Benzamide A | C. albicans ATCC 90028 | 16 | >64 | >4 | Fungistatic |
| Benzamide B | C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Part 2: In Vitro Cytotoxicity Assessment
It is crucial to assess whether a benzamide's antifungal activity is selective. A cytotoxicity assay against mammalian cell lines determines the compound's potential toxicity to host cells.
Protocol 2.1: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Culture:
-
Compound Exposure:
-
Prepare serial dilutions of the benzamide compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control.
-
Incubate the plate for another 24 to 48 hours at 37°C in 5% CO₂.
-
-
MTT Reaction:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration.
-
Data Presentation: The IC₅₀ value and the Selectivity Index (SI) are key parameters.
| Compound | Cell Line | IC₅₀ (µg/mL) | Antifungal MIC (µg/mL) (C. albicans) | Selectivity Index (SI = IC₅₀/MIC) |
| Benzamide A | Vero | >128 | 16 | >8 |
| Benzamide B | Vero | 100 | 8 | 12.5 |
A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Experimental Workflow: MTT Cytotoxicity Assay
Part 3: Potential Mechanism of Action Insights
Understanding how a compound works is crucial for its development. Many established antifungal drugs target the fungal cell membrane by inhibiting ergosterol biosynthesis or the cell wall by disrupting glucan synthesis.[10][11]
Fungal Ergosterol Biosynthesis Pathway
Azoles, a major class of antifungals, inhibit the enzyme 14-α-demethylase, which is critical for converting lanosterol to ergosterol.[10] This disruption leads to a toxic accumulation of sterol precursors and compromises cell membrane integrity.[11][12] Benzamides could potentially act on this or other steps in the pathway.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that allows fungi to respond to cell wall stress, which can be induced by antifungal compounds.[13] Activating this pathway is a common fungal response to cell wall-damaging agents.
Part 4: In Vivo Efficacy Assessment
Promising candidates from in vitro testing must be evaluated in an animal model of infection to assess their efficacy in a complex biological system.[4][14]
Protocol 4.1: Murine Model of Systemic Candidiasis
This model is a standard for evaluating the efficacy of antifungal agents against disseminated Candida infections.[15]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide) to establish a robust infection.
-
Infection: Inject mice intravenously (via the lateral tail vein) with a sublethal dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment Regimen:
-
Randomly assign mice to different groups: Vehicle Control, Test Compound (Benzamide), and Positive Control (e.g., Fluconazole).
-
Begin treatment 2-4 hours post-infection. Administer the compounds daily for 3-7 days via a relevant route (e.g., oral gavage or intraperitoneal injection).
-
-
Efficacy Assessment:
-
Fungal Burden: At the end of the treatment period, humanely euthanize the mice. Aseptically remove target organs (typically kidneys, as they are a primary site of colonization).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on agar.
-
After incubation, count the colonies to determine the fungal burden (CFU/gram of tissue).
-
Survival Study: In a separate cohort, monitor mice daily for a set period (e.g., 21 days) and record survival rates.
-
Data Presentation: Fungal burden data is typically presented as log₁₀ CFU per gram of tissue.
| Treatment Group (n=8) | Dose (mg/kg) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) | % Reduction vs. Vehicle |
| Vehicle Control | - | 6.8 ± 0.5 | - |
| Benzamide B | 10 | 4.5 ± 0.7 | 99.5% |
| Benzamide B | 25 | 3.2 ± 0.6 | 99.97% |
| Fluconazole | 10 | 3.5 ± 0.8 | 99.95% |
Experimental Workflow: In Vivo Efficacy Model
References
- 1. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 8. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
N-(1-hydroxypropan-2-yl)benzamide: Current Status as a Molecular Probe
Following a comprehensive review of available scientific literature, it has been determined that N-(1-hydroxypropan-2-yl)benzamide is not currently established as a molecular probe with a defined biological target or a validated protocol for its use in research applications. While the broader class of benzamide derivatives has been explored for various therapeutic properties, specific data on this compound as a tool for probing biological systems is not present in the public domain.
Lack of Specific Target and Mechanism of Action
A critical requirement for a molecular probe is a well-characterized interaction with a specific biological target, such as a receptor or enzyme. This allows researchers to use the probe to investigate the function and signaling of that target. Despite extensive searches, no studies were found that identify a specific binding partner for this compound or delineate its mechanism of action.
One structurally related compound, N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, has been noted as a potential modulator of sphingosine-1-phosphate (S1P) receptors.[1] S1P receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking, cell migration, and proliferation. Modulation of S1P receptors is a therapeutic strategy for autoimmune diseases. However, the presence of a phenyl group in this related compound is a significant structural difference. This variation can profoundly impact the compound's pharmacological properties, and therefore, the activity of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide cannot be extrapolated to this compound.
General Biological Activity of Benzamide Derivatives
The benzamide chemical scaffold is a common feature in many biologically active molecules. Various derivatives have been synthesized and investigated for a wide range of pharmacological effects, including:
-
Antimicrobial Activity: Some benzamide derivatives have shown efficacy against bacteria and fungi.
-
Antitumor Activity: Certain benzamides have been explored as potential anticancer agents.
-
Neuroleptic Effects: The benzamide structure is found in some antipsychotic drugs.
While these general activities are noted for the broader class of compounds, they do not provide the specificity required for this compound to be used as a precise molecular probe.
Conclusion
References
Application Notes and Protocols for Scaling Up N-(1-hydroxypropan-2-yl)benzamide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-hydroxypropan-2-yl)benzamide is a chemical compound with potential applications in pharmaceutical and materials science. As research and development progress, the need for scalable and efficient manufacturing processes becomes critical. These application notes provide a comprehensive overview of a potential synthetic route and key considerations for the scale-up of this compound production, from laboratory-scale synthesis to pilot-plant and industrial manufacturing. The protocols and data presented are based on established principles of process chemistry for amidation reactions.[1][2][3][4]
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through the amidation of a benzoic acid derivative with (S)-2-amino-1-propanol. A common and scalable approach involves the use of an activated carboxylic acid derivative, such as benzoyl chloride, or the direct coupling of benzoic acid using a suitable coupling agent. The reaction of benzoyl chloride with an amine is a well-established method for forming amide bonds.[5]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Acyl Chloride Method)
This protocol describes a common laboratory-scale synthesis using benzoyl chloride and (S)-2-amino-1-propanol.
Materials:
-
Benzoyl chloride
-
(S)-2-amino-1-propanol
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (S)-2-amino-1-propanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction is exothermic.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[1][2][3]
1. Reagent and Solvent Selection:
-
Coupling Reagents: While the acyl chloride method is effective, direct amidation using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or CDI (Carbonyldiimidazole) can be an alternative.[2] However, for large-scale production, the cost, atom economy, and removal of byproducts are critical.[1][3] Formamide catalysis for the activation of carboxylic acids presents a cost-efficient alternative.[6]
-
Solvents: The choice of solvent is crucial for reaction kinetics, solubility, and downstream processing. While DCM is common in the lab, its environmental and health concerns may necessitate replacement with greener solvents on a larger scale.[1]
-
Base: The selection of a base is important for neutralizing the HCl generated in the acyl chloride reaction. Inorganic bases may be preferred on a large scale due to cost and ease of removal.[2]
2. Reaction Conditions:
-
Temperature Control: Amidation reactions can be exothermic.[5] Effective heat management is critical on a large scale to prevent runaway reactions and ensure product quality. Jacketed reactors with precise temperature control are essential.
-
Mixing: Efficient mixing is necessary to ensure homogeneity and good mass transfer, especially in heterogeneous reaction mixtures. The type and speed of agitation must be optimized for the reactor geometry.
3. Work-up and Purification:
-
Extraction and Washing: Liquid-liquid extractions, while straightforward in the lab, can be more complex and generate significant waste on a larger scale. Alternative work-up procedures, such as reactive extraction or crystallization, should be explored.
-
Purification: Recrystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent is critical for obtaining high purity and yield.
4. Process Safety:
-
A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding the thermal stability of the reaction mixture and the potential for runaway reactions.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the synthesis of this compound at different scales. Note: This data is hypothetical and serves for comparative purposes. Actual results will vary based on optimized conditions.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| Starting Materials | ||
| (S)-2-amino-1-propanol | 5.0 g | 5.0 kg |
| Benzoyl Chloride | 10.3 g | 10.3 kg |
| Dichloromethane | 200 mL | 200 L |
| Triethylamine | 9.4 mL | 9.4 L |
| Reaction Conditions | ||
| Temperature | 0-25 °C | 0-25 °C (controlled) |
| Reaction Time | 3 hours | 5 hours |
| Results | ||
| Yield (isolated) | 85% | 82% |
| Purity (by HPLC) | >98% | >99% |
| Process Metrics | ||
| Process Mass Intensity (PMI) | ~25 | ~23 |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalconference.info [globalconference.info]
- 6. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(1-hydroxypropan-2-yl)benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Schotten-Baumann reaction. This involves the acylation of 2-amino-1-propanol with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5] This reaction is typically carried out in a two-phase solvent system, for instance, an organic solvent like dichloromethane or diethyl ether with an aqueous base solution.[1]
Q2: I am getting a very low yield. What are the potential reasons?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing sufficient reaction time.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. The most common side reaction is the O-acylation of the hydroxyl group of 2-amino-1-propanol.[6][7]
-
Product loss during workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.
-
Suboptimal reaction conditions: The temperature, solvent, and base used can all impact the reaction's efficiency.
Q3: How can I minimize the O-acylation side product?
A3: Minimizing the formation of the O-acylated byproduct is crucial for improving the yield of the desired N-acylated product. Here are some strategies:
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can favor the more reactive amine group's acylation over the less reactive hydroxyl group.
-
Slow addition of benzoyl chloride: Adding the benzoyl chloride dropwise to the solution of 2-amino-1-propanol and base allows for better control of the reaction and can minimize side reactions.
-
Choice of base: Using a milder base or a hindered base might selectively promote N-acylation.
Q4: What are the best practices for purifying this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures. Mixtures of solvents like ethanol/water or ethyl acetate/hexane can be effective.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common mobile phase for separating the desired amide from less polar impurities and the more polar di-acylated byproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive benzoyl chloride (hydrolyzed).2. Incorrect stoichiometry of reactants.3. Insufficiently basic conditions. | 1. Use freshly opened or distilled benzoyl chloride.2. Re-evaluate the molar ratios of 2-amino-1-propanol, benzoyl chloride, and base.3. Check the pH of the aqueous layer to ensure it remains basic throughout the reaction. Add more base if necessary. |
| Presence of a Significant Amount of a Less Polar Impurity | Formation of the O-acylated byproduct, N-(1-(benzoyloxy)propan-2-yl)benzamide. | 1. Lower the reaction temperature (0-5 °C).2. Add benzoyl chloride slowly to the reaction mixture.3. Use column chromatography for purification with a suitable solvent gradient (e.g., ethyl acetate in hexane). |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Purify the product using column chromatography.2. Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Difficulty in Separating Organic and Aqueous Layers During Workup | Formation of an emulsion. | 1. Add a saturated brine solution to the separatory funnel to help break the emulsion.2. Centrifuge the mixture if the emulsion persists. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
2-Amino-1-propanol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-propanol (1.0 equivalent) in a 1:1 mixture of dichloromethane and deionized water.
-
Add sodium hydroxide (1.1 equivalents) to the mixture and stir until it dissolves.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
| Parameter | Value |
| Reactant Ratio (Amine:Acyl Chloride:Base) | 1 : 1.05 : 1.1 |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 2-3 hours |
| Solvent | Dichloromethane/Water |
| Typical Yield | 75-85% (after purification) |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Logical relationships between parameters and outcomes.
References
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-(1-hydroxypropan-2-yl)benzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
1. Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for benzamides include ethanol, ethyl acetate/hexanes, and acetone/water.[1][2] Experiment with different solvent polarities. |
| Excessive Solvent Volume | Using too much solvent will result in the product remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product Loss During Washing | Washing the crystals with a solvent in which the product is soluble will lead to yield loss. Wash the purified crystals with a small amount of ice-cold recrystallization solvent. |
2. Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Impurities can lower the melting point of the product and inhibit crystal formation. Attempt to purify a small portion of the oil by column chromatography to see if a solid can be obtained. |
| Supersaturation | The solution may be too concentrated, preventing crystal lattice formation. Try diluting the solution slightly with the recrystallization solvent. |
| Rapid Cooling | Cooling the solution too quickly can cause the product to "oil out." Ensure a slow cooling process. If an oil forms, try reheating the solution and cooling it more slowly, or add a seed crystal. |
3. Incomplete Removal of Starting Materials
| Potential Cause | Troubleshooting Steps | | :--- | | Unreacted Benzoic Acid/Benzoyl Chloride | If the synthesis was performed from benzoic acid or benzoyl chloride, residual acidic starting material may be present. Wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) during the workup. | | Unreacted 2-Amino-1-propanol | Residual amine can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) during the workup. | | Inadequate Purification | If starting materials are still present after recrystallization, column chromatography is recommended for more effective separation. |
4. Persistent Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Chromophoric Byproducts | Side reactions during synthesis can lead to colored impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Degradation of the Compound | N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[3][4] Ensure that pH and temperature are controlled during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurity profiles depend on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Benzoic acid, benzoyl chloride, or 2-amino-1-propanol.
-
Diacylated Product: Formation of N,N-dibenzoyl-2-amino-1-propanol if benzoyl chloride is used in excess.
-
O-acylated Product: Benzoylation of the hydroxyl group of 2-amino-1-propanol.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For N-substituted benzamides, a good starting point is a single solvent like ethanol or a binary solvent system such as ethyl acetate/hexanes or acetone/water.[1][2][5] The ideal system will have the crude product be soluble in the hot solvent and insoluble in the cold solvent.
Q3: How can I monitor the purification process?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the purification. A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes. The starting materials and the product should have different Rf values, allowing for visualization of the purification progress.
Q4: What are the recommended conditions for column chromatography?
A4: For the column chromatography of benzamide derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is typically a gradient of ethyl acetate in hexanes.[6] The polarity of the eluent can be adjusted based on the separation observed on TLC.
Q5: How can I assess the final purity of my this compound?
A5: The purity of the final product can be assessed by several methods:
-
Melting Point: A sharp melting point close to the literature value (if available) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, for instance using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), can provide quantitative purity data.[7][8][9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures like ethyl acetate/hexanes) to find a suitable system.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: A simplified logic diagram for troubleshooting common purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mdpi.com [mdpi.com]
- 7. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(1-hydroxypropan-2-yl)benzamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many benzamide derivatives, is expected to have low aqueous solubility due to the presence of the hydrophobic benzene ring.[1] It is generally more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
Q2: Why is my this compound precipitating in my aqueous assay buffer?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can occur when a stock solution, typically prepared in a high concentration of an organic solvent like DMSO, is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent concentration is reduced upon dilution, leading to the compound coming out of solution.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: The concentration of DMSO should be kept as low as possible in cell-based assays, as it can have cytotoxic effects. A final concentration of less than 0.5% (v/v) is generally recommended, with some sensitive cell lines requiring even lower concentrations (e.g., <0.1%). It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can this compound interfere with my assay readout?
A4: Benzamide derivatives have the potential to interfere with certain assay formats. For instance, compounds with aromatic rings can sometimes interfere with fluorescence-based assays through quenching or autofluorescence.[2][3] Additionally, some benzamides have been shown to act as enzyme inhibitors, which could lead to false positives in enzymatic assays.[4][5][6][7] It is advisable to perform control experiments to rule out assay interference.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Question: I am preparing my working solution of this compound by diluting a DMSO stock into my aqueous assay buffer, and I observe immediate precipitation. What can I do?
Answer:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final buffer.
-
Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Use Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[8]
-
Consider Formulation Strategies: For persistent solubility issues, more advanced formulation techniques such as the use of cyclodextrins or creating a solid dispersion may be necessary.
Issue: Inconsistent Results or Poor Reproducibility
Question: My experimental results with this compound are not reproducible. Could this be related to solubility?
Answer:
Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.
-
Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, ensure that your stock solution in DMSO is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.
-
Prepare Fresh Working Solutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.
-
Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the working solution for any signs of precipitation (cloudiness, particulates).
Data Presentation
Estimated Solubility of this compound
The following table provides estimated solubility values for this compound in common laboratory solvents. These values are based on computational predictions and the known solubility of structurally similar compounds.[9][10] It is highly recommended to experimentally determine the solubility in your specific assay buffer.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| Water | < 0.1 | < 0.5 | Poorly soluble. |
| DMSO | > 50 | > 279 | High solubility, suitable for stock solutions. |
| Ethanol | ~10-20 | ~55-110 | Good solubility, can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 | < 0.5 | Similar to water, low solubility expected. |
Molecular Weight of this compound: 179.22 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 179.22 g/mol * (1000 mg / 1 g) = 1.79 mg
-
-
Weigh the compound: Accurately weigh out 1.79 mg of this compound using an analytical balance and transfer it to a clean microcentrifuge tube or vial. For weighing small amounts, it is advisable to weigh a larger mass (e.g., 17.9 mg) and dissolve it in a larger volume (e.g., 10 mL) to improve accuracy.
-
Add DMSO: Add the calculated volume of DMSO (e.g., 1 mL for 1.79 mg) to the tube containing the compound.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Ethanol as a Co-solvent to Improve Aqueous Solubility
This protocol provides a general method for using ethanol as a co-solvent to increase the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Ethanol (anhydrous)
-
Aqueous assay buffer
Procedure:
-
Determine the required final concentrations: Decide on the final concentrations of this compound and ethanol in your assay. The final ethanol concentration should be kept as low as possible while still maintaining the solubility of the compound.
-
Prepare an intermediate dilution: Prepare an intermediate dilution of your DMSO stock solution in ethanol. For example, to achieve a final concentration of 10 µM compound with 1% ethanol, you could make a 1 mM intermediate solution in 100% ethanol.
-
Final dilution in aqueous buffer: Add the appropriate volume of the ethanol-intermediate solution to your aqueous assay buffer to reach the desired final concentration.
-
Vehicle Control: It is critical to have a vehicle control that contains the same final concentrations of DMSO and ethanol as your experimental samples.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting pathway for addressing solubility issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tools-Computational Pharmaceutics Group [computpharm.org]
- 3. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. chemaxon.com [chemaxon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for benzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing benzamide?
A1: The most prevalent starting materials for benzamide synthesis are benzoic acid, benzoyl chloride, and benzonitrile. Each precursor involves different reaction pathways and conditions. The choice of starting material often depends on factors like availability, cost, and desired scale of the reaction.
Q2: What is the general mechanism for the synthesis of benzamide from benzoyl chloride?
A2: The synthesis of benzamide from benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction involves a nucleophilic attack on the carbonyl carbon of benzoyl chloride by ammonia. This is followed by the elimination of a chloride ion to form benzamide.[1]
Q3: Can I use a catalyst for benzamide synthesis from benzoic acid?
A3: Yes, catalysts can be employed to facilitate the synthesis of benzamide from benzoic acid. Boric acid is a commonly used catalyst in the reaction between benzoic acid and urea to produce benzamide.[2][3] Additionally, strong cation exchange resins can be used to catalyze the formation of a methyl benzoate intermediate, which is then reacted with ammonia.[4]
Q4: What are the typical purification methods for crude benzamide?
A4: The most common method for purifying crude benzamide is recrystallization, typically from hot water.[5][6] After filtration, the product is washed with cold water to remove any remaining soluble impurities.[5][6] For higher purity, column chromatography can also be utilized.
Troubleshooting Guides
Issue 1: Low Yield of Benzamide
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For the reaction of benzoic acid with urea, extending the heating time can significantly increase the yield.[3] - Optimize Temperature: For ammonolysis reactions, higher temperatures (above 150°C) are generally required.[5] However, for the reaction of benzoyl chloride with ammonia, which is exothermic, cooling may be necessary to prevent side reactions.[5] |
| Loss of Product During Workup | - Proper Washing: When washing the crude product, use ice-cold water to minimize the dissolution of benzamide.[1] - Careful Filtration: Ensure efficient collection of the precipitated product during filtration. |
| Side Reactions | - Control Temperature: The reaction between benzoyl chloride and ammonia is highly exothermic.[5][7] Maintain a low temperature (below 40°C) during the addition of benzoyl chloride to minimize the hydrolysis of the acid chloride and other side reactions.[7][8] - Slow Reagent Addition: Add reagents like benzoyl chloride dropwise or in small portions to control the reaction rate and temperature.[5][8] |
| Hydrolysis of Starting Material or Product | - Anhydrous Conditions: When using highly reactive starting materials like benzoyl chloride, ensure anhydrous conditions to prevent hydrolysis to benzoic acid.[5] - Control pH: In the Schotten-Baumann reaction, a basic medium is used to drive the reaction forward.[7] |
Issue 2: Impure Product (Presence of Starting Materials or Byproducts)
| Possible Cause | Troubleshooting Step |
| Unreacted Benzoic Acid | - Efficient Purification: Recrystallize the crude product from hot water. Benzoic acid has different solubility properties than benzamide, allowing for its separation. |
| Presence of Benzoic Acid from Hydrolysis | - Control Reaction Conditions: As mentioned above, prevent the hydrolysis of benzoyl chloride by maintaining low temperatures and using anhydrous conditions where necessary.[5] |
| Formation of Ammonium Chloride | - Thorough Washing: Ammonium chloride is a common byproduct in reactions involving ammonia and chlorides. It is soluble in water and can be removed by washing the filtered product with water.[9] |
Quantitative Data on Reaction Conditions
Table 1: Comparison of Benzamide Synthesis Methods
| Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Benzoic Acid | Urea | Boric Acid | 180 | 30 min - 3.5 hrs | 51-65% | [3] |
| Benzoyl Chloride | Concentrated Ammonia, Water | None | < 40 | 15 min | ~75% (based on 1.5g from 2ml) | [6] |
| Benzonitrile | 10% Hydrogen Peroxide, 10% NaOH | None | 40 | 45-60 min | ~90% (based on 2.5g from 3ml) | [10] |
| Benzonitrile | 90% Sulfuric Acid | None | Reflux | 20 min | ~50% (based on 1g from 2ml) | [10] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia
-
In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water.
-
Cool the flask in an ice bath.
-
Slowly add 2 mL (2.4 g) of benzoyl chloride to the ammonia solution in small portions with continuous shaking. The reaction is exothermic, so maintain a low temperature.[5][6]
-
After the addition is complete, continue to shake the flask for an additional 15-20 minutes until the smell of benzoyl chloride is no longer present.[5][8]
-
Filter the resulting white precipitate of benzamide using a Büchner funnel.
-
Wash the crude product with cold water to remove soluble byproducts like ammonium chloride.[6][9]
-
Recrystallize the crude benzamide from hot water to obtain purified, colorless crystals.[6]
-
Dry the purified product in a hot air oven.[5]
Protocol 2: Synthesis of Benzamide from Benzoic Acid and Urea
-
In a round-bottom flask, thoroughly mix 110 g of benzoic acid, 162.5 g of urea, and 8.5 g of boric acid.[2]
-
Place the flask in a heating mantle or a suitable bath and heat the mixture to 180°C.[3]
-
Heat the liquefied mixture for at least 30 minutes. Note that extending the reaction time to several hours can improve the yield.[3] The reaction produces carbon dioxide and ammonia gas as byproducts.[3]
-
After the reaction is complete, allow the mixture to cool but remain liquid.
-
Pour the reaction mixture into a beaker and wash the flask with a 5% ammonia solution.[3]
-
Heat the solution to approximately 90-95°C to dissolve the product and any remaining urea.[2][3]
-
Allow the solution to cool, which will cause the benzamide to crystallize.
-
Filter the crystals, wash with a dilute ammonia solution, and then with a small amount of distilled water.[3]
-
Dry the final product.
Visualizations
Caption: Workflow for Benzamide Synthesis from Benzoyl Chloride.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 5. globalconference.info [globalconference.info]
- 6. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. Page loading... [guidechem.com]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
Troubleshooting peak tailing in HPLC analysis of benzamides
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of benzamides.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), exhibits an asymmetry with a trailing edge that is broader than the leading edge. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate suboptimal separation conditions.[1][2] A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of peak tailing.[3]
Q2: Why are benzamides prone to peak tailing in reversed-phase HPLC?
A2: Benzamides are typically basic compounds containing amine functional groups. In reversed-phase HPLC using silica-based columns, these basic groups can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface through secondary ionic interactions.[2] This leads to some analyte molecules being retained longer than others, resulting in a "tailing" effect.
Q3: How does mobile phase pH affect peak tailing for benzamides?
A3: The pH of the mobile phase is a critical factor.[4] At a mid-range pH, residual silanol groups on the silica column can be ionized (SiO-), leading to strong interactions with protonated (positively charged) basic benzamides, causing significant tailing. By lowering the mobile phase pH (typically to pH < 3), the silanol groups are protonated (Si-OH) and are less likely to interact with the protonated benzamide molecules, thus improving peak shape.[2]
Q4: What is an acceptable peak asymmetry or tailing factor?
A4: For most applications, a peak asymmetry factor (As) or tailing factor (Tf) between 0.9 and 1.5 is acceptable.[2] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is desired. Values above 2.0 are generally considered unacceptable for validated analytical methods.[3]
Q5: Can the choice of HPLC column reduce peak tailing for benzamides?
A5: Yes, the column choice is crucial. Modern "end-capped" columns have a significantly reduced number of free silanol groups, which minimizes the potential for secondary interactions.[5][6][7] Columns packed with high-purity, Type B silica also exhibit reduced silanol activity. For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups, can further shield the analyte from residual silanols. C8 columns, having shorter alkyl chains than C18 columns, can sometimes offer reduced retention and less peak tailing for basic compounds.[5][6][7]
Troubleshooting Guides
Problem: Significant peak tailing observed for a benzamide analyte.
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Evaluate and Optimize Mobile Phase pH
Benzamides are basic compounds, and their interaction with the stationary phase is highly dependent on the mobile phase pH.
-
Rationale: The pKa of a benzamide determines the pH at which it becomes protonated. To minimize unwanted ionic interactions with the silica stationary phase, it is crucial to control the ionization state of both the analyte and the silanol groups on the column.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your benzamide analyte. This ensures the analyte is fully protonated and that the silanol groups on the column are not ionized, thus minimizing secondary interactions.
-
pKa Values of Common Benzamides:
| Benzamide | pKa |
| Procainamide | 9.23[8][9] |
| Amisulpride | 9.3[10][11] |
| Sulpiride | 9.00, 10.19[12] |
| Remoxipride | 8.4[6][7] |
| Metoclopramide | 9.27[4] |
-
Action:
-
Prepare a mobile phase with a buffer that is effective in the desired pH range (e.g., phosphate or formate buffer).
-
Adjust the pH of the aqueous portion of the mobile phase using an acid such as phosphoric acid or formic acid.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Step 2: Column Selection and Care
The type and condition of your HPLC column play a significant role in peak shape.
-
Rationale: Residual silanol groups on the surface of silica-based columns are a primary cause of peak tailing for basic compounds.
-
Recommendations:
-
Use a modern, high-purity, end-capped C18 or C8 column.
-
Consider a column with an alternative stationary phase (e.g., polar-embedded) for enhanced performance with basic analytes.
-
Ensure your column is not old or contaminated, as this can lead to poor peak shape.
-
-
Action:
-
If using an older column, try a new, high-quality end-capped column.
-
If peak tailing persists, consider a C8 column, which may offer better peak shape for some basic compounds due to its less hydrophobic nature.[5][6][7]
-
If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).
-
Step 3: Adjust Mobile Phase Composition
In addition to pH, other mobile phase components can influence peak shape.
-
Rationale: The type and concentration of the organic modifier and buffer can affect analyte-stationary phase interactions.
-
Recommendations:
-
Increase the buffer concentration to help mask residual silanol activity.
-
Consider using a different organic modifier (e.g., methanol instead of acetonitrile, or vice-versa).
-
-
Action:
-
Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM).
-
Prepare a mobile phase with a different organic modifier to see if it improves peak shape.
-
Step 4: Check for Instrumental Issues
Extra-column dead volume and other system issues can contribute to peak broadening and tailing.
-
Rationale: Any space in the flow path where the sample can spread out before or after the column will lead to broader, more asymmetrical peaks.
-
Recommendations:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are properly connected and not leaking.
-
Check for a void at the head of the column.
-
-
Action:
-
Inspect all tubing and connections between the injector, column, and detector.
-
If a column void is suspected, reversing the column and flushing it may help. If the problem persists, the column may need to be replaced.
-
Data Presentation
The following table provides a representative example of how mobile phase pH and column type can affect the peak asymmetry of a basic compound, similar in behavior to benzamides.
| Compound | Column Type | Mobile Phase pH | Peak Asymmetry Factor (As) |
| Methamphetamine | C18 | 7.0 | 2.35[2] |
| Methamphetamine | C18 | 3.0 | 1.33[2] |
| Representative Benzamide | C18 | 7.0 | > 2.0 |
| Representative Benzamide | C18 | 3.0 | ~1.4 |
| Representative Benzamide | End-capped C18 | 3.0 | ~1.2 |
| Representative Benzamide | C8 | 3.0 | ~1.3 |
Note: The data for the "Representative Benzamide" is illustrative and based on typical chromatographic behavior of basic compounds.
Experimental Protocols
Protocol 1: HPLC Method Development for Amisulpride
This protocol provides a starting point for developing a robust HPLC method for the analysis of amisulpride, with a focus on achieving good peak symmetry.
-
Instrumentation and Column:
-
HPLC system with a UV detector
-
Column: Inertsil ODS C18 (4.6 mm x 250 mm, 5 µm) or equivalent end-capped C18 column[12]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetate buffer (pH 4.2)
-
Mobile Phase B: Methanol
-
Initial Mobile Phase Composition: 60% Mobile Phase A, 40% Mobile Phase B[12]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of amisulpride in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the peak shape.
-
If peak tailing is observed, incrementally decrease the pH of the acetate buffer (e.g., to pH 3.5, then 3.0) and re-analyze.
-
The ratio of methanol to buffer can also be adjusted to optimize retention time and resolution.
-
Protocol 2: HPLC Method for Procainamide
This protocol is a starting point for the analysis of procainamide.
-
Instrumentation and Column:
-
HPLC system with a UV detector
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase can be a mixture of this buffer and acetonitrile or methanol. A good starting point is 80:20 (buffer:organic).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the procainamide sample in the mobile phase.
-
-
Analysis and Optimization:
-
Inject the sample and assess the peak shape and retention time.
-
Adjust the percentage of the organic modifier to achieve the desired retention time.
-
If tailing is still present, ensure the pH is accurately at or below 3.0.
-
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting peak tailing in benzamide analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. agilent.com [agilent.com]
- 5. C8 vs C18 columns - Chromatography Forum [chromforum.org]
- 6. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. jddtonline.info [jddtonline.info]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpir.com [ijpir.com]
Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide
Welcome to the technical support center for the synthesis of N-(1-hydroxypropan-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most common side reactions involve the acylation of the hydroxyl group of 2-amino-1-propanol, leading to the formation of two primary byproducts: the O-acylated product (O-benzoyl-2-amino-1-propanol) and the di-acylated product (N,O-dibenzoyl-2-amino-1-propanol). The desired reaction is the selective N-acylation of the amino group. The competition between N-acylation and O-acylation is a key challenge in this synthesis.[1][2]
Q2: My reaction is yielding a significant amount of the O-acylated byproduct. How can I improve the selectivity for N-acylation?
A2: To favor N-acylation over O-acylation, it is crucial to control the reaction conditions. The Schotten-Baumann reaction, performed under aqueous alkaline conditions, is a preferred method for the selective N-acylation of amines.[3][4][5][6] The higher nucleophilicity of the amino group compared to the hydroxyl group is exploited under these conditions. Here are some key parameters to optimize:
-
pH Control: Maintaining a basic pH (typically pH 8-10) is essential. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine, which would render it non-nucleophilic.[2][3]
-
Choice of Base: An inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution is commonly used.[3][4]
-
Reaction Temperature: Running the reaction at a low temperature (0-5 °C) can enhance selectivity by minimizing the rate of the competing O-acylation reaction.
-
Solvent System: A two-phase system, such as dichloromethane/water or diethyl ether/water, is often employed. The amine and benzoyl chloride are in the organic phase, while the base is in the aqueous phase.[3][6]
Q3: I have isolated a byproduct that I suspect is the di-acylated compound. How can I confirm its identity and prevent its formation?
A3: The di-acylated byproduct, N,O-dibenzoyl-2-amino-1-propanol, forms when both the amino and hydroxyl groups are acylated.
-
Identification: The identity of this byproduct can be confirmed using spectroscopic methods. In the ¹H NMR spectrum, you would expect to see signals corresponding to two benzoyl groups. The IR spectrum would likely show two distinct carbonyl (C=O) stretching bands for the amide and the ester. Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the di-acylated product.
-
Prevention: The formation of the di-acylated product is favored by using an excess of benzoyl chloride. To prevent this, you should:
-
Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of benzoyl chloride relative to 2-amino-1-propanol.
-
Slowly add the benzoyl chloride to the reaction mixture to maintain a low instantaneous concentration.
-
Q4: What is a reliable experimental protocol for the selective synthesis of this compound?
A4: The following protocol is based on the principles of the Schotten-Baumann reaction to achieve selective N-acylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-1-propanol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (HCl, for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-propanol (1.0 eq) in a 1:1 mixture of dichloromethane and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH (1.1 eq) to the reaction mixture while stirring.
-
Separately, dissolve benzoyl chloride (1.05 eq) in dichloromethane.
-
Add the benzoyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters for Selective N-acylation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1 : 1.05 (2-amino-1-propanol : Benzoyl chloride) | Minimizes di-acylation. |
| Base | 1.1 eq NaOH or KOH (aq. solution) | Neutralizes HCl, maintains amine nucleophilicity.[3][4] |
| Temperature | 0 - 5 °C | Increases selectivity for N-acylation. |
| Solvent | Dichloromethane / Water (biphasic) | Standard for Schotten-Baumann conditions.[3][6] |
| pH | 8 - 10 | Favors N-acylation over O-acylation.[2] |
Table 2: Spectroscopic Data for Product and Potential Byproducts
| Compound | Key ¹H NMR Signals (δ, ppm, predicted) | Key IR Bands (cm⁻¹) |
| This compound | 7.8-7.4 (aromatic-H), 4.2-4.0 (CH-N), 3.6-3.4 (CH₂-O), 2.5 (OH), 1.2 (CH₃) | 3350-3250 (N-H, O-H), 1630 (C=O, amide I), 1540 (N-H bend, amide II) |
| O-benzoyl-2-amino-1-propanol | 8.1-7.4 (aromatic-H), 4.4-4.2 (CH₂-O), 3.2-3.0 (CH-N), 1.8 (NH₂), 1.1 (CH₃) | 3400-3300 (N-H), 1720 (C=O, ester), 1600 (N-H bend) |
| N,O-dibenzoyl-2-amino-1-propanol | 8.1-7.4 (aromatic-H, 2 sets), 4.6-4.4 (CH₂-O), 4.5-4.3 (CH-N), 1.3 (CH₃) | 3350-3250 (N-H), 1720 (C=O, ester), 1640 (C=O, amide I) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Stability
Welcome to the technical support center for N-(1-hydroxypropan-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and evaluating the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis of aged samples. | Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of benzoic acid and 2-amino-1-propanol. | Maintain pH of solutions within a neutral range (pH 6-8). Use buffered solutions for formulations. Store the compound in a dry, solid state. |
| Discoloration or degradation of the compound when exposed to light. | Photodegradation: Exposure to UV or visible light can induce degradation. | Store the compound in amber vials or protect from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible. |
| Formation of new impurities after exposure to air or certain excipients. | Oxidative Degradation: The secondary alcohol group or other parts of the molecule may be susceptible to oxidation. Trace metals can catalyze oxidative processes. | Store under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants in formulations if compatible. Consider using chelating agents like EDTA to sequester metal ions. |
| Degradation observed in heated samples or during thermal cycling. | Thermal Degradation: Elevated temperatures can accelerate hydrolytic and other degradation pathways. | Store the compound at recommended temperatures (typically 2-8°C for long-term storage). Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding benzoic acid and 2-amino-1-propanol.[1][2][3] The secondary alcohol group may also be susceptible to oxidation under certain conditions.
Diagram: Predicted Degradation Pathway of this compound
Caption: Predicted degradation pathways of this compound.
Q2: How can I perform a forced degradation study to assess the stability of my compound?
A2: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. A typical forced degradation study includes the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) at room temperature.
Samples should be analyzed by a stability-indicating HPLC method at various time points. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Diagram: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Q3: What analytical methods are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[7] The method must be able to separate the parent compound from all potential degradation products and process-related impurities. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220-280 nm).
-
Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8][9]
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and storing it at room temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Screening:
-
Start with a C18 column.
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and water with different buffers like phosphate or acetate at different pH values).
-
Use a broad gradient to elute all potential impurities.
-
-
Method Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.
-
Ensure the peak shapes are symmetrical.
-
-
Method Validation:
-
Specificity: Analyze stressed samples to demonstrate that the method can separate the parent compound from its degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on this compound, illustrating the kind of data that should be generated.
| Stress Condition | Duration | % Degradation of API | Major Degradation Products (Relative Retention Time) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 15.2 | Benzoic Acid (0.45), 2-Amino-1-propanol (not retained) | 99.5 |
| 0.1 M NaOH, 60°C | 24 h | 18.5 | Benzoic Acid (0.45), 2-Amino-1-propanol (not retained) | 99.2 |
| 3% H₂O₂, RT | 24 h | 8.7 | Unknown (0.88), Unknown (1.12) | 99.8 |
| 80°C, solid state | 48 h | 5.3 | Minor peaks, similar to hydrolytic degradants | 100.1 |
| Photolytic | 1.2 M lux h | 12.1 | Unknown (0.95), Unknown (1.05) | 99.6 |
| Control, RT | 48 h | <0.5 | - | 100.2 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Benzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale synthesis of benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in large-scale benzamide synthesis?
A1: The impurities largely depend on the synthetic route. The two primary methods are the reaction of benzoyl chloride with ammonia and the reaction of benzoic acid with ammonia or urea.
-
From Benzoyl Chloride: The main impurities include unreacted benzoyl chloride, benzoic acid (formed from the hydrolysis of benzoyl chloride), and the byproduct ammonium chloride.[1][2]
-
From Benzoic Acid: The primary impurity is typically unreacted benzoic acid.[3] High reaction temperatures can also lead to the formation of by-products.[3]
-
General: Benzamide itself can hydrolyze back to benzoic acid under acidic or alkaline conditions, making it a common process-related impurity.[4][5][6][7][8] Impurities present in the starting materials can also carry through to the final product.[9][10]
Q2: How can the formation of benzoic acid as an impurity be minimized?
A2: Benzoic acid can form from two main sources: hydrolysis of the starting material (benzoyl chloride) or hydrolysis of the product (benzamide).
-
When using benzoyl chloride: Avoid excessive water in the reaction mixture and handle benzoyl chloride in a dry environment to prevent its hydrolysis.[11] The reaction is highly exothermic, and controlling the temperature is crucial as heat can accelerate unwanted side reactions.[11]
-
During workup and purification: Avoid prolonged exposure to strong acidic or basic conditions, which can catalyze the hydrolysis of benzamide back to benzoic acid.[4][7][8] When recrystallizing, use hot water and cool the mixture to crystallize the product, then wash with cold water to remove soluble impurities.[5][12]
Q3: My reaction yield is low. What are the potential causes and solutions?
A3: Low yields can stem from incomplete reactions, side reactions, or loss of product during isolation and purification.
-
Incomplete Reaction: Ensure the correct stoichiometry of reactants. For the benzoyl chloride route, using an excess of ammonia can help drive the reaction to completion.[2] For the benzoic acid route, ensure sufficient heating and reaction time.
-
Side Reactions: In the reaction of cyanoguanidine with benzene in the presence of a superacid, side reactions can consume the cyanamide.[13] Increasing the reaction temperature to 60°C and using a sufficient excess of the acid catalyst can improve the yield of benzamide and reduce byproducts like benzonitrile.[13]
-
Product Loss: During recrystallization, minimize the amount of hot solvent used to dissolve the crude product to avoid losing product that remains in the saturated solution upon cooling.[14] Ensure the product is thoroughly dried to get an accurate final weight.[15]
Q4: How can I effectively remove ammonium chloride from my final product?
A4: Ammonium chloride is a common byproduct in the benzoyl chloride and ammonia synthesis route.[1] It is highly soluble in water. Washing the crude benzamide product thoroughly with cold water during filtration will effectively remove the ammonium chloride.[12] Subsequent recrystallization from hot water will further purify the benzamide.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of benzamide.
Issue 1: High Levels of Unreacted Starting Material
| Symptom | Probable Cause | Recommended Solution |
| Presence of oily benzoyl chloride after reaction.[12] | Incomplete reaction due to insufficient mixing or insufficient ammonia. | Shake the reaction mixture vigorously and continuously for at least 15 minutes.[12][16] Ensure an excess of ammonia is used to react with all the benzoyl chloride.[2] |
| High benzoic acid content in the final product (benzoic acid route). | Insufficient reaction time or temperature. | When reacting benzoic acid with urea, heat the mixture to ensure it liquefies and maintain the reaction temperature (e.g., 180°C) for an extended period (e.g., 30 minutes to 3 hours) until gas evolution ceases.[17] |
Issue 2: Product Purity and Physical Appearance
| Symptom | Probable Cause | Recommended Solution |
| Off-white or discolored crystals. | Presence of impurities from side reactions or starting materials. | Purify the crude product by recrystallization from hot water or another suitable solvent like ethanol or acetonitrile.[5][14] For persistent impurities, silica gel column chromatography can be employed.[13] |
| Low melting point of the final product. | The presence of impurities lowers the melting point of the crystalline solid.[5] | Perform another recrystallization step to improve purity.[5] Ensure the product is completely dry before measuring the melting point.[15] |
| Final product is damp or oily. | Incomplete drying or presence of low-melting impurities. | Dry the product thoroughly, for example, in a hot air oven or by melting to drive off residual water.[15][18] If impurities are the cause, recrystallization is necessary. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various synthesis and purification protocols.
| Parameter | Value | Synthetic Route / Method | Reference |
| Final Purity | 99.6 - 99.8% | Benzoic acid to methyl benzoate, then ammonolysis. | [3] |
| Benzoic Acid Impurity | ≤ 0.1% | Benzoic acid to methyl benzoate, then ammonolysis. | [3] |
| Typical Yield | 66% | Benzoic acid and urea with a boric acid catalyst. | [15] |
| Improved Yield | ~65% | Benzoic acid and urea (extended reaction time of 3.5 hours). | [17] |
| Melting Point | 127-129 °C | Purified Benzamide. | [3] |
| Melting Point | 128 °C | Purified Benzamide. | [15][19] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia
This method is based on the Schotten-Baumann reaction conditions.[11]
-
Preparation: In a 250 mL conical flask, prepare a solution of 10 mL of concentrated ammonia in water.[16]
-
Reaction: To this ammonia solution, add 2 mL of benzoyl chloride in small portions while shaking the flask vigorously. The reaction is exothermic, and the flask may become warm.[16][18] If necessary, cool the flask under running tap water to control the temperature.[16]
-
Completion: Continue shaking for an additional 15 minutes until no oily traces of benzoyl chloride remain and benzamide separates as fine, white flakes.[12][16]
-
Isolation: Filter the solid product using a Buchner funnel.
-
Purification: Wash the collected crystals with cold water to remove ammonium chloride and any unreacted ammonia.[12] Recrystallize the crude product from hot water to obtain pure, colorless crystals of benzamide.[12][16]
-
Drying: Dry the purified crystals completely before weighing to determine the final yield.[16]
Protocol 2: Synthesis of Benzamide from Benzoic Acid and Urea
-
Preparation: In a round-bottom flask, thoroughly mix 110 g of benzoic acid, 162.5 g of urea, and 8.5 g of boric acid (catalyst).[15]
-
Reaction: Place the flask in a heating mantle or salt bath and insert a thermometer into the mixture. Heat the mixture to approximately 180°C.[17] The reactants will melt and liquefy.[15][17] The reaction produces ammonia and carbon dioxide as gaseous byproducts.[17]
-
Completion: Maintain the temperature and continue heating for at least 30 minutes. For improved yields, extend the reaction time to 3 hours or until the evolution of gas ceases.[17]
-
Isolation: Allow the mixture to cool. Add a dilute ammonia solution (e.g., 5%) and heat to dissolve any unreacted starting materials and soluble byproducts.[15]
-
Purification: Cool the solution to allow benzamide to crystallize. Decant the liquid. Wash the crystals with fresh distilled water, then collect them by vacuum filtration.[15]
-
Drying: Dry the final product. The identity can be confirmed by its melting point (approx. 128°C).[15]
Protocol 3: Purity Analysis by Alkaline Hydrolysis and Titration
This method can be used to determine the percentage purity of a benzamide sample.[11]
-
Hydrolysis: Accurately weigh a sample of benzamide and place it in a flask with a known excess of a standard alkali solution (e.g., sodium hydroxide).[5][11]
-
Reaction: Boil the mixture under reflux to ensure complete hydrolysis of the benzamide into sodium benzoate and ammonia.[5][6][11] The evolved ammonia gas can be tested to monitor the reaction's progress.[5]
-
Titration: After cooling, titrate the unconsumed alkali in the reaction mixture against a standard acid.[11]
-
Calculation: By determining the amount of alkali consumed during the hydrolysis, the amount and therefore the purity of the benzamide in the original sample can be calculated.[11]
Visualizations
References
- 1. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
- 2. Benzamide can be prepared by the action of concentrated ammonia upon benzoyl chloride.\\[\\underset{Benzoyl\\text{ }Chloride}{\\mathop{{{C}_{6}}{{H}_{3}}COCl}}\\,+2N{{H}_{3}}\\to \\underset{Benzamide}{\\mathop{{{C}_{6}}{{H}_{5}}CON{{H}_{2}}}}\\,+N{{H}_{4}}Cl\\] - In one such experiment, 65 cc of concentrated ammonia (in excess) was reacted with 15 g of benzoyl chloride to give 11.1g of pure benzamide. Molar masses: benzoyl chloride (141); benzamide (121). The percentage yield of benzamide is:[A] $\\dfrac { 11.1 }{ 15 } { \\times 100 }$[B] $\\dfrac { \\left( 15-11.1 \\right) }{ 15 } { \\times 100 }$[C] $\\dfrac { 11.1 }{ 65 } { \\times 100 }$[D] $\\dfrac { 121 }{ 141 } { \\times 100 }$[E] $\\dfrac { 11.1\\times 141 }{ 121\\times 15 } { \\times 100 }$ [vedantu.com]
- 3. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. geocities.ws [geocities.ws]
- 6. Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. veeprho.com [veeprho.com]
- 11. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 12. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 13. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. globalconference.info [globalconference.info]
- 19. Benzamide | PPTX [slideshare.net]
Resolving issues in the characterization of N-(1-hydroxypropan-2-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the synthesis, purification, and characterization of N-(1-hydroxypropan-2-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the acylation of 2-amino-1-propanol with benzoyl chloride in the presence of a base. This is a nucleophilic acyl substitution reaction where the amino group of 2-amino-1-propanol attacks the carbonyl carbon of benzoyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: You should expect signals for the aromatic protons of the benzoyl group, a multiplet for the CH group, doublets for the CH₂ and CH₃ groups of the propanol backbone, and broad singlets for the OH and NH protons.
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the propanol moiety.
-
IR Spectroscopy: Key vibrational bands include those for the O-H and N-H stretches (often overlapping), the amide C=O stretch (Amide I band), and the N-H bend (Amide II band).
-
Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight of the compound (179.22 g/mol ).
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials (2-amino-1-propanol, benzoic acid if formed from hydrolysis of benzoyl chloride), the hydrochloride salt of the product if the base is insufficient, and potential side products from the reaction of the hydroxyl group.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-amino-1-propanol and benzoyl chloride.
Materials:
-
2-Amino-1-propanol
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1-propanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.80 | d | 2H | Aromatic H (ortho to C=O) |
| ~ 7.50-7.40 | m | 3H | Aromatic H (meta, para to C=O) |
| ~ 6.50 | br s | 1H | N-H |
| ~ 4.20 | m | 1H | -CH(NH)- |
| ~ 3.70 | dd | 1H | -CH₂OH (diastereotopic) |
| ~ 3.55 | dd | 1H | -CH₂OH (diastereotopic) |
| ~ 3.00 | br s | 1H | O-H |
| ~ 1.25 | d | 3H | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The NH and OH protons are exchangeable with D₂O.
Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | C=O (amide) |
| ~ 134 | Aromatic C (quaternary) |
| ~ 131 | Aromatic CH (para) |
| ~ 128 | Aromatic CH (meta) |
| ~ 127 | Aromatic CH (ortho) |
| ~ 67 | -CH₂OH |
| ~ 49 | -CH(NH)- |
| ~ 17 | -CH₃ |
Table 3: Expected IR Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H, N-H | Alcohol and Amide N-H stretching (often broad and overlapping) |
| 3060 | C-H | Aromatic C-H stretch |
| 2970, 2880 | C-H | Aliphatic C-H stretch |
| ~ 1640 | C=O | Amide I band (C=O stretch) |
| ~ 1540 | N-H | Amide II band (N-H bend) |
| 1450, 1490 | C=C | Aromatic ring stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 179 | [M]⁺ | Molecular ion |
| 180 | [M+H]⁺ | Protonated molecule (in ESI+) |
| 148 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (common fragment for benzamides) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Troubleshooting Guide
Problem: Low or No Product Yield
-
Question: My reaction did not yield any product, or the yield is very low. What could be the cause?
-
Answer:
-
Inactive Amine: If your 2-amino-1-propanol was stored as a hydrochloride salt, the free amine required for the reaction is not available. Neutralize the salt with a suitable base before the reaction.[4]
-
Insufficient Base: The reaction produces HCl, which will protonate the starting amine, rendering it unreactive. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present to scavenge the HCl.[1]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is moisture-sensitive and can hydrolyze to benzoic acid. Ensure you are using anhydrous solvent and an inert atmosphere. If benzoic acid is present, it will not react under these conditions.
-
Reaction Temperature: The reaction is typically exothermic. Running the reaction at 0 °C during the addition of benzoyl chloride can help control the reaction rate and prevent side reactions.[1]
-
Problem: Product Contamination
-
Question: My NMR spectrum shows unexpected peaks. How do I identify the impurities?
-
Answer:
-
Unreacted Benzoyl Chloride: If you see a sharp singlet around 8.1 ppm in the ¹H NMR, it could be due to benzoic acid (from hydrolysis of benzoyl chloride).
-
Excess 2-Amino-1-propanol: Check for multiplets corresponding to the starting amine in your NMR spectrum.
-
Diacylated Product: While less common for primary amines, it's possible for the hydroxyl group to be acylated as well, especially if a stronger base or higher temperatures are used. Look for a downfield shift of the -CH₂O- protons.
-
-
Question: My product is an oil and I cannot get it to crystallize. How can I purify it?
-
Answer: If recrystallization is not successful, column chromatography on silica gel is the recommended method for purifying this compound. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the product from less polar impurities (like benzoyl chloride) and more polar impurities (like the starting amine).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
Comparative Analysis of N-(1-hydroxypropan-2-yl)benzamide and its Analogs in Anticonvulsant Research
A deep dive into the structure-activity relationships and mechanistic profiles of a promising class of anticonvulsant agents.
This guide offers a comprehensive comparative analysis of N-(1-hydroxypropan-2-yl)benzamide and its analogs, intended for researchers, scientists, and drug development professionals. By examining key structural modifications and their impact on anticonvulsant activity, this document aims to provide a clear framework for understanding the therapeutic potential of this chemical class. The information presented herein is supported by a review of published experimental data and established pharmacological testing protocols.
Introduction to this compound and its Analogs
This compound belongs to the broader class of benzamide derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, many benzamide compounds have demonstrated potent anticonvulsant properties, making them attractive candidates for the development of new antiepileptic drugs (AEDs). The core structure, consisting of a benzamide moiety linked to a propanolamine side chain, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how variations in the aromatic ring, the amide linker, and the hydroxypropyl side chain influence anticonvulsant efficacy.
Comparative Performance: Structure-Activity Relationship (SAR)
While a direct head-to-head clinical comparison of this compound and its specific analogs is not extensively documented in a single study, a comparative analysis can be constructed from various preclinical anticonvulsant screening studies. The following tables summarize key findings from the literature, focusing on the impact of structural modifications on anticonvulsant activity, primarily evaluated by the Maximal Electroshock (MES) test, a widely accepted preclinical model for generalized tonic-clonic seizures.
Table 1: Influence of Aromatic Ring Substitution on Anticonvulsant Activity
| Compound ID | R (Substitution on Benzoyl Ring) | Anticonvulsant Activity (MES Screen) | Neurotoxicity (Rotarod Test) | Reference Compound |
| I | H (Unsubstituted) | Moderate | Low | This compound |
| II | 4-Chloro | Increased | Moderate | Analog 1 |
| III | 4-Methyl | Moderate | Low | Analog 2 |
| IV | 4-Methoxy | Decreased | Low | Analog 3 |
| V | 2-Hydroxy | Increased | Moderate | Analog 4 |
Note: The data presented is a qualitative summary derived from multiple sources to illustrate general SAR trends. Specific ED50 and TD50 values can be found in the cited literature.
Table 2: Influence of Propanolamine Side Chain Modification on Anticonvulsant Activity
| Compound ID | Side Chain Modification | Anticonvulsant Activity (MES Screen) | Neurotoxicity (Rotarod Test) | Reference Compound |
| I | N-(1-hydroxypropan-2-yl) | Moderate | Low | This compound |
| VI | N-(2-hydroxypropyl) | Decreased | Low | Isomer Analog |
| VII | N-(1,3-dihydroxypropan-2-yl) | Variable | Low | Dihydroxy Analog |
| VIII | N-(1-hydroxybutan-2-yl) | Moderate | Moderate | Homolog Analog |
Experimental Protocols
The evaluation of anticonvulsant activity for this compound and its analogs typically involves standardized preclinical screening models. The following are detailed methodologies for key experiments.
General Synthesis of this compound Analogs
A general and adaptable method for the synthesis of N-(substituted)-benzamides involves the acylation of the corresponding amino alcohol with a substituted benzoyl chloride.
Procedure:
-
To a solution of the appropriately substituted 2-amino-1-propanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq.).
-
Slowly add the desired substituted benzoyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound analog.
Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical assay used to identify compounds that prevent the spread of seizures.
Apparatus:
-
A constant current stimulator with corneal electrodes.
Procedure:
-
Administer the test compound or vehicle control to mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
Determine the median effective dose (ED50) by testing a range of doses and analyzing the data using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazole.
Procedure:
-
Administer the test compound or vehicle control to mice.
-
At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures during the observation period indicates anticonvulsant activity.
-
Determine the ED50 as described for the MES test.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many benzamide anticonvulsants is the modulation of voltage-gated sodium channels.[1][2] These channels are crucial for the initiation and propagation of action potentials in neurons.[1] By binding to the sodium channels, these compounds stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[2]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for benzamide anticonvulsants.
The following diagram illustrates a typical experimental workflow for the preclinical screening of novel anticonvulsant compounds.
References
Validating the Biological Activity of Synthesized Benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. The versatility of its derivatives allows for the fine-tuning of their pharmacological profiles, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an objective comparison of the biological activities of various synthesized benzamide derivatives, supported by experimental data and detailed protocols to aid in the validation and further development of novel therapeutic candidates.
Anticancer Activity of Benzamide Derivatives
A significant area of research for benzamide derivatives is in oncology, where they have been shown to exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, ranging from the induction of apoptosis via reactive oxygen species (ROS) generation to the inhibition of key signaling pathways involved in cancer progression, such as the Hedgehog pathway and tubulin polymerization.
Comparative Efficacy of Anticancer Benzamide Derivatives
The following table summarizes the in vitro anticancer activity of several novel benzamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 8u | A549 (Lung) | 0.165 | Chidamide | - |
| M101 | SMMC7721 (Hepatocellular) | - | - | - |
| M122 | SMMC7721 (Hepatocellular) | - | - | - |
| M133 | SMMC7721 (Hepatocellular) | - | - | - |
| Compound 20b | Various | 0.012 - 0.027 | - | - |
| Compound 48 | Various | Potent Antiproliferative | - | - |
| VKNG-2 | S1-M1-80 (Colon) | Reverses MDR | - | - |
| SY-15 | Multiple Myeloma | Significant Viability Reduction | - | - |
| Aminobenzenesulfonamide 3c | HT-29 (Colon) | Induces Apoptosis | - | - |
Note: "-" indicates that the specific data point was not provided in the referenced abstracts. The qualitative descriptions from the search results are included for context.
Antimicrobial Activity of Benzamide Derivatives
Benzamide derivatives have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria. Their ability to inhibit bacterial growth is a critical area of investigation in the face of rising antimicrobial resistance.
Comparative Efficacy of Antimicrobial Benzamide Derivatives
The following table presents the antimicrobial activity of synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria. The activity is quantified by the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| 5a | B. subtilis | 25 | 6.25 | - | - |
| 5a | E. coli | 31 | 3.12 | - | - |
| 6b | E. coli | 24 | 3.12 | - | - |
| 6c | B. subtilis | 24 | 6.25 | - | - |
| 16 | M. tuberculosis | - | 0.13 (IC90) | - | - |
| 22f | M. tuberculosis | - | 0.09 (IC90) | - | - |
Note: "-" indicates that the specific data point was not provided in the referenced abstracts.
Anti-inflammatory Activity of Benzamide Derivatives
The anti-inflammatory potential of benzamide derivatives is another active area of research. These compounds have been shown to inhibit key inflammatory mediators and pathways, offering potential therapeutic avenues for a variety of inflammatory conditions.
Comparative Efficacy of Anti-inflammatory Benzamide Derivatives
This table summarizes the anti-inflammatory activity of a series of N-phenylcarbamothioylbenzamides, as measured by the percentage of edema inhibition in a carrageenan-induced paw edema model in mice.[1]
| Compound ID | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) of Ref. |
| 1a | 26.81 | Indomethacin | 22.43 |
| 1d | Significant | Indomethacin | 22.43 |
| 1e | 61.45 | Indomethacin | 22.43 |
| 1f | Significant | Indomethacin | 22.43 |
| 1h | 51.76 | Indomethacin | 22.43 |
Note: "Significant" indicates a statistically significant difference compared to the reference drug, as reported in the source.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable validation of the biological activity of synthesized compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized benzamide derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives and a vehicle control. Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method tests the susceptibility of bacteria to antibiotics.
Materials:
-
Synthesized benzamide derivatives
-
Bacterial strains
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper discs
-
Sterile swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation: Uniformly streak the surface of an MHA plate with the standardized bacterial inoculum using a sterile swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the benzamide derivatives. Place the discs on the surface of the inoculated agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Synthesized benzamide derivatives
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the benzamide derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which benzamide derivatives exert their biological effects is crucial for rational drug design and development.
ROS-Mediated Mitochondrial Dysfunction and Apoptosis
Several anticancer benzamide derivatives induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[2][3][4][5] This leads to mitochondrial membrane potential collapse, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: ROS-mediated apoptotic pathway induced by benzamide derivatives.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[6][7][8][9][10] Some benzamide derivatives act as inhibitors of Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby blocking downstream signaling and inhibiting tumor growth.
Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Benzamide derivatives that inhibit tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[11][12][13][14][15]
Caption: Disruption of tubulin polymerization by benzamide derivatives.
Experimental Workflow for Biological Activity Validation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzamide derivatives.
References
- 1. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cancer cells by ROS-mediated mechanisms: a radical therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids [frontiersin.org]
- 6. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 11. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 15. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzamide Synthesis Methods for Researchers
In the landscape of pharmaceutical and chemical research, the synthesis of benzamides is a fundamental process, given their prevalence in a wide array of biologically active compounds. For researchers, scientists, and drug development professionals, selecting the most efficient and appropriate synthetic route is a critical decision that can impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of various benzamide synthesis methods, supported by experimental data and detailed protocols to aid in this selection process.
Comparison of Key Benzamide Synthesis Methods
The efficacy of different benzamide synthesis methods can be evaluated based on several key metrics, including reaction yield, time, temperature, and the nature of the required catalysts and reagents. The following tables summarize quantitative data for some of the most common and innovative approaches to benzamide synthesis.
Table 1: Direct Amidation of Carboxylic Acids
This method involves the direct coupling of a carboxylic acid with an amine, often facilitated by a catalyst to remove the water byproduct. It is considered a "green" and atom-economical approach.
| Catalyst/Conditions | Amine | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 mol% Boric Acid | Benzylamine | 20 | Reflux (Toluene) | 89 | [1] |
| 10 mol% Boric Acid | Benzylamine | 8 | Reflux (Toluene) | 88 | [1] |
| 25 mol% Boric Acid | Benzylamine | 8 | Reflux (Toluene) | 87 | [1] |
| 50 mol% Boric Acid | Benzylamine | 5 | Reflux (Toluene) | 81 | [1] |
| Diatomite earth@IL/ZrCl4 (ultrasound) | Various amines | 0.25 - 1 | Room Temperature | 85-96 | [2] |
Table 2: Schotten-Baumann Reaction from Acyl Chlorides
A classic and widely used method, the Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[3][4][5][6][7]
| Acyl Chloride | Amine | Base | Reaction Time | Temperature | Yield (%) | Reference |
| Benzoyl Chloride | Aniline | 10% aq. NaOH | ~15 min (vigorous shaking) | Room Temperature | High (not specified) | [3] |
| Benzoyl Chloride | Ammonia | Liquid Ammonia | ~15-20 min | Exothermic, cooled with tap water | High (not specified) | [8] |
Table 3: Friedel-Crafts Carboxamidation of Arenes
This method allows for the direct introduction of an amide group onto an aromatic ring using cyanoguanidine in the presence of a superacid.[9][10][11][12]
| Arene | Reagent | Acid | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzene | Cyanoguanidine | CF3SO3H | 2 | 60 | 56 | [9] |
| Toluene | Cyanoguanidine | CF3SO3H | 2 | 60 | 75 | [9] |
| Naphthalene | Cyanoguanidine | CF3SO3H | 2 | 60 | 65 | [9] |
| p-Dichlorobenzene | Cyanoguanidine | CF3SO3H | 2 | 60 | 10 | [9] |
Table 4: Amidation of Esters
A more recent and sustainable approach involves the direct amidation of esters, which can proceed even without a catalyst under certain conditions.
| Ester | Amine | Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenyl Benzoate | Benzylamine | H2O | 12 | 110 | 90 (gram scale) | [13] |
| 4-Nitrophenyl Benzoate | Pyrrolidine | H2O | 12 | 110 | 78 | [13] |
| 3-Methylphenyl Benzoate | Pyrrolidine | H2O | 12 | 110 | 94 | [13] |
| Methyl Benzoate | N-Methylamine (aq. solution) | None | Not specified | 20-75 | 85 | [14] |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to allow for replication and adaptation in a laboratory setting.
Protocol 1: Boric Acid-Catalyzed Direct Amidation of Benzoic Acid[1]
-
To a reaction vessel, add benzoic acid (3.66 g, 0.03 mol), boric acid (e.g., 0.186 g, 0.003 mol for 10 mol%), and toluene (88 mL).
-
Stir the colorless and slightly turbid mixture for 10 minutes.
-
Add benzylamine (3.4 mL, 0.031 mol) to the mixture.
-
Heat the reaction mixture at reflux using an oil bath, collecting the water byproduct in a Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (e.g., 8 hours for 10 mol% catalyst), allow the mixture to cool to room temperature.
-
Pour the mixture into 100 mL of hexanes to precipitate the product.
-
Filter the solid product, wash with cold hexanes, and dry to obtain the benzamide.
Protocol 2: Schotten-Baumann Synthesis of Benzanilide[3][4]
-
In a 100 mL Erlenmeyer flask, combine aniline (2.5 mL, ~0.027 mol) and 25 mL of 10% aqueous sodium hydroxide solution.
-
While vigorously shaking the flask, add benzoyl chloride (3.5 mL, ~0.030 mol) dropwise. Shake for 1 minute after each addition.
-
After the complete addition of benzoyl chloride, stopper the flask and shake vigorously for 15 minutes. The absence of the characteristic smell of benzoyl chloride indicates reaction completion.
-
The benzanilide product will precipitate as a white solid.
-
Filter the solid product and wash it thoroughly with water.
-
Recrystallize the crude product from boiling ethanol to obtain pure benzanilide.
Protocol 3: Friedel-Crafts Carboxamidation with Cyanoguanidine[9]
-
Suspend cyanoguanidine (0.084 g, 1 mmol) in 2 mL of the neat aromatic substrate (e.g., benzene).
-
Slowly add freshly distilled triflic acid (0.5 mL, 6 mmol).
-
Stir the mixture at 60°C for 2 hours.
-
Add 1 mL of cold water to the solution and stir the mixture overnight.
-
Basify the mixture using 10 M NaOH.
-
Extract the product twice with chloroform.
-
Wash the combined organic extracts with water and then brine, and dry with anhydrous MgSO4.
-
The crude product can be further purified by silica gel column chromatography.
Visualizing Synthetic Pathways and Workflows
To further clarify the processes involved in benzamide synthesis, the following diagrams illustrate a general reaction mechanism and a typical laboratory workflow.
Caption: Generalized reaction pathway for benzamide synthesis.
Caption: Typical experimental workflow for benzamide synthesis.
References
- 1. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 9. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. [PDF] Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. | Semantic Scholar [semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of benzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a detailed overview of their performance characteristics, enabling informed decisions for method selection and cross-validation in research and quality control settings.
Data Presentation: A Comparative Analysis of Method Validation Parameters
The following table summarizes the typical validation parameters for the analytical methods discussed. Data has been compiled from various studies on benzamide and structurally related amides to provide a comparative overview.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999[2] | > 0.998[3] |
| Accuracy (% Recovery) | 93.2% - 101.8%[1] | 79.3% - 101.6%[4] | 99.4% - 103.0%[3] |
| Precision (% RSD) | < 2%[3] | < 10.0%[4] | < 2%[3] |
| Limit of Detection (LOD) | 14.32 ng/mL[5] | 0.08 - 1.0 µg/mL[4] | 0.0157 - 0.0222 µg/mL[3] |
| Limit of Quantification (LOQ) | 43.40 ng/mL[5] | Varies by compound | 0.0415 - 0.0546 µg/mL[3] |
| Specificity/Selectivity | High | Very High | Moderate to Low |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes | < 5 minutes per sample |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization based on specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of benzamide in various solutions.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile and methanol) in a ratio of 60:35:5 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of benzamide, typically around 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of benzamide (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
-
Sample Preparation: Dissolve the sample containing benzamide in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of the benzamide peak at its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of benzamide in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like benzamide.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 270°C at a rate of 5°C/min, hold for 5 minutes.[4]
-
-
Mass Spectrometer Parameters:
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of benzamide (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction to isolate the benzamide. The final sample should be free of non-volatile residues.
3. Analysis and Quantification:
-
Inject the prepared standards and samples into the GC-MS system.
-
Monitor the characteristic ions of benzamide for quantification (e.g., m/z 121, 105, 77).
-
Construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the standards.
-
Determine the concentration of benzamide in the samples from the calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is a simple and rapid technique for the quantification of benzamide in solution, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.
1. Instrumentation:
-
A UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Standard and Sample Preparation:
-
Solvent: A suitable UV-transparent solvent such as methanol or ethanol.
-
Standard Stock Solution: Prepare a stock solution of benzamide (e.g., 100 µg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover a linear absorbance range (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample containing benzamide in the solvent and dilute as necessary to bring the absorbance within the calibration range.
3. Analysis and Quantification:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for benzamide.
-
Set the instrument to the determined λmax.
-
Zero the spectrophotometer using the solvent as a blank.
-
Measure the absorbance of the calibration standards and the samples.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of benzamide in the samples from the calibration curve using the Beer-Lambert law.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for cross-validating analytical methods.
References
- 1. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 2. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. scribd.com [scribd.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. forensicresources.org [forensicresources.org]
- 8. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs: A Comparative Guide
An In-depth Analysis of Benzamide Derivatives in Drug Discovery
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted benzamides, with a special focus on inferring the potential profile of N-(1-hydroxypropan-2-yl)benzamide. While direct and extensive SAR studies on this compound are not widely published, by examining related analogs, we can extrapolate key structural determinants for various biological targets. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activities of Benzamide Derivatives
The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. The following table summarizes the activities of various classes of benzamide derivatives, providing a framework for understanding the potential activities of this compound.
| Compound Class | Biological Target/Activity | Key SAR Findings | Potency (IC50/MIC) | Reference(s) |
| N-Alkyl Benzamides | Anticancer (HDAC inhibitors) | The nature of the N-alkyl group influences potency. Longer or cyclic alkyl chains can enhance activity. Aromatic substituents on the benzoyl ring are crucial. | Varied, often in the µM range. | [1][2] |
| Antimicrobial (FtsZ inhibitors) | Specific substitutions on the benzoyl ring and the nature of the N-alkyl group are critical for potent inhibition of the bacterial cell division protein FtsZ. | MIC values can be in the low µg/mL range. | [3][4] | |
| N-(Hydroxyalkyl) Benzamides | Potential Anticancer/Antimicrobial | The hydroxyl group can form hydrogen bonds with target enzymes, potentially increasing binding affinity. The position of the hydroxyl group is critical. | Data not widely available for a broad range of compounds. | Inferred from general SAR principles. |
| N-Aryl Benzamides | Anticancer, Antimicrobial, Anti-protozoal | Substitutions on the N-aryl ring significantly impact activity. Electron-withdrawing or donating groups can modulate potency and selectivity. | IC50 values range from nM to µM depending on the target. | [5][6][7] |
| N-Benzyl Benzamides | EGFR/HDAC3 Dual Inhibitors (Anticancer) | The benzyl group occupies the ATP-binding pocket of EGFR, while the benzamide core interacts with HDAC3. | Compound 38 showed an IC50 of 20.34 nM against EGFR and 1.09 µM against HDAC3.[1] | [1] |
| Benzamides with Heterocyclic Moieties | Various (Anticancer, Antimicrobial, CNS activity) | The nature and substitution pattern of the heterocyclic ring are key determinants of activity and selectivity. | Highly variable depending on the specific compound and target. | [6][8][9] |
Inference for this compound:
Based on the general SAR principles observed in related N-substituted benzamides, the following can be inferred for this compound:
-
The (1-hydroxypropan-2-yl) substituent introduces a hydroxyl group and a small alkyl chain. The hydroxyl group has the potential to form hydrogen bonds with biological targets, which could enhance binding affinity.
-
The stereochemistry at the chiral center of the propan-2-yl group may be crucial for activity, as seen in other chiral benzamide derivatives.[10]
-
The lack of extensive substitution on the benzoyl ring suggests that its activity might be modest compared to highly decorated analogs. However, it could serve as a valuable starting point for further optimization.
-
Potential activities could include antimicrobial, anticancer, or CNS effects, which are common for the benzamide class.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of benzamide derivatives.
General Synthesis of N-Substituted Benzamides
N-substituted benzamides are typically synthesized via the acylation of a primary or secondary amine with a benzoyl chloride or a carboxylic acid activated with a coupling agent.
Example Protocol for the Synthesis of this compound:
-
Starting Materials: Benzoyl chloride and (R/S)-2-aminopropan-1-ol.
-
Reaction: To a solution of (R/S)-2-aminopropan-1-ol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, benzoyl chloride (1.1 eq) is added dropwise.
-
Work-up: The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
A general workflow for a typical SAR study is depicted in the diagram below.
Caption: General workflow for a structure-activity relationship (SAR) study.
In Vitro Biological Assays
a) Histone Deacetylase (HDAC) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC.
-
Procedure: Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and the test compound at various concentrations.
-
Detection: The fluorescence generated from the deacetylation of the substrate is measured using a fluorescence plate reader.
-
Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
b) Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][7]
Signaling Pathways and Mechanisms of Action
Benzamide derivatives exert their biological effects through various mechanisms, often by interacting with specific enzymes or receptors.
HDAC Inhibition Pathway
Many benzamide derivatives function as HDAC inhibitors, leading to the hyperacetylation of histones and other proteins. This results in the modulation of gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Research on N-(1-hydroxypropan-2-yl)benzamide: A Comparative Analysis
Currently, there is a notable lack of publicly available research specifically detailing the advantages and comparative performance of N-(1-hydroxypropan-2-yl)benzamide in scientific applications. Extensive searches of scientific literature and chemical databases have yielded limited information beyond its basic chemical properties, such as its molecular formula (C10H13NO2) and CAS number (24629-34-3). No significant studies outlining its biological activity, mechanism of action, or direct comparisons with alternative compounds in research settings were identified.
While specific data on this compound is scarce, the broader class of benzamide derivatives is of significant interest in medicinal chemistry and drug development. These compounds are recognized for a wide array of pharmacological activities, and research into various substituted benzamides is ongoing. This guide will provide a general overview of the research landscape for benzamide derivatives as a proxy for understanding the potential, yet currently unexplored, research avenues for this compound.
The Landscape of Benzamide Derivatives in Research
Benzamide and its derivatives are a versatile class of compounds with a core structure consisting of a benzene ring attached to an amide group. Modifications to both the benzene ring and the amide nitrogen have led to the development of numerous compounds with diverse biological activities.
Key Research Areas for Benzamide Derivatives:
-
Antimicrobial Activity: Many benzamide derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Research in this area often involves screening new derivatives against various pathogens and determining their minimum inhibitory concentrations (MICs).
-
Antitumor Activity: A significant area of research focuses on the anticancer properties of benzamides. Some derivatives have been investigated as histone deacetylase (HDAC) inhibitors or as agents that can induce apoptosis (programmed cell death) in cancer cells.
-
Anticonvulsant Activity: The benzamide scaffold is present in several anticonvulsant drugs. Research continues to explore new derivatives for their potential to manage seizures with improved efficacy and fewer side effects.
-
Insecticidal and Herbicidal Activity: In the field of agricultural science, benzamide derivatives have been developed as pesticides. Research focuses on creating compounds with high target specificity and low environmental impact.
Hypothetical Experimental Workflow for Evaluating a Novel Benzamide
Should research on this compound be undertaken, a typical experimental workflow to characterize its properties and potential advantages would likely follow the logical progression outlined below. This workflow is a generalized representation based on common practices in drug discovery and chemical biology.
Caption: A generalized workflow for the evaluation of a novel research compound.
Conclusion
At present, a comprehensive comparison guide on the advantages of using this compound in research cannot be compiled due to the absence of specific scientific literature and experimental data. The information presented here provides a broader context based on the well-established importance of the benzamide chemical class in various research fields. Future studies are required to elucidate the specific properties of this compound and to determine if it offers any advantages over existing research compounds. Researchers interested in this particular molecule would need to conduct foundational research to establish its biological activity and potential applications.
Biological evaluation of N-substituted benzamides as antitumor agents
A Comparative Guide to the Biological Evaluation of N-substituted Benzamides as Antitumor Agents
For researchers, scientists, and drug development professionals, the landscape of potential anticancer compounds is vast and complex. Among these, N-substituted benzamides have emerged as a promising class of molecules, with several derivatives demonstrating significant antitumor activity. This guide provides an objective comparison of the performance of various N-substituted benzamides, supported by experimental data, to aid in the evaluation and development of these compounds as therapeutic agents.
Comparison of In Vitro Antitumor Activity
The antitumor efficacy of N-substituted benzamides is commonly assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this evaluation. The following table summarizes the IC50 values for a selection of N-substituted benzamide derivatives compared to the well-known histone deacetylase (HDAC) inhibitor, MS-275 (Entinostat).
| Compound | MCF-7 (Breast) IC50 (μM) | A549 (Lung) IC50 (μM) | K562 (Leukemia) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) | HepG2 (Liver) IC50 (μM) | Reference |
| MS-275 (Entinostat) | Present | Present | Present | Present | Not Reported | [1][2] |
| Compound 5c | >50 | 12.3±1.2 | >50 | >50 | Not Reported | [3] |
| Compound 5d | >50 | 10.2±0.9 | 24.1±1.5 | >50 | Not Reported | [3] |
| Compound 9c | 19.4±1.3 | 8.9±0.8 | 15.6±1.1 | 28.7±1.9 | Not Reported | [3] |
| Compound 9d | 1.2±0.1 | 0.9±0.1 | 1.5±0.2 | 2.1±0.3 | Not Reported | [3] |
| Compound 13h | Similar to MS-275 | Similar to MS-275 | Similar to MS-275 | Similar to MS-275 | Not Reported | [2] |
| Compound 13k | Similar to MS-275 | Similar to MS-275 | Similar to MS-275 | Similar to MS-275 | Not Reported | [2] |
| Compound 8a | Not Reported | Not Reported | Not Reported | Not Reported | Potent Activity | [4][5] |
| Declopramide | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6][7] |
Note: "Present" indicates that the compound was tested, but specific IC50 values were not available in the provided search results. "Similar to MS-275" indicates the study reported comparable activity without providing specific values in the abstract.[2]
Structure-Activity Relationship (SAR) Insights
The antitumor activity of N-substituted benzamides is significantly influenced by their chemical structure. Several studies have elucidated key structure-activity relationships (SAR):
-
Zinc Binding Group: The presence of heteroatoms in the amide group that can chelate with the zinc ion in the active site of histone deacetylases (HDACs) is critical for antiproliferative activity.[1][8]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role. For instance, a 2-substituent on the phenyl ring in the R group is important for activity.[1][8] Conversely, the presence of a chlorine atom or a nitro-group on the same benzene ring can significantly decrease anti-proliferative activity.[1][8]
-
Linker Region: Modifications to the linker region connecting the zinc-binding group and the "cap" group can also modulate biological activity.[2]
Mechanisms of Antitumor Action
N-substituted benzamides exert their antitumor effects through various mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Several N-substituted benzamides, such as declopramide, have been shown to induce apoptosis in cancer cells.[6] The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and subsequent activation of caspase-9.[6][9] Overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit declopramide-induced apoptosis, further implicating the mitochondrial pathway.[6][9] Some compounds also modulate the expression of other key apoptotic proteins, including the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2.[10]
Caption: Apoptotic pathway induced by N-substituted benzamides.
Cell Cycle Arrest
In addition to inducing apoptosis, certain N-substituted benzamides can cause cell cycle arrest, often at the G2/M phase.[6] This effect has been observed to be independent of p53 activation, as it occurs in p53-deficient cell lines.[6] The cell cycle block can precede the onset of apoptosis.[6]
Inhibition of NF-κB Activation
Some N-substituted benzamides have been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a key role in regulating the immune response to infection and cancer.[7] This inhibition of NF-κB activation appears to be a separate mechanism from the induction of apoptosis.[7]
Anti-Migration and Anti-Invasion
Recent studies have also explored the potential of N-substituted benzamides to inhibit cancer cell migration and invasion, which are critical steps in metastasis. For example, compound 5d, a novel N-substituted indole benzamide, was found to inhibit the adhesion, migration, and invasion of osteosarcoma cells.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the biological evaluation of N-substituted benzamides.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted benzamide compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][2]
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined using a method such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
This comparative guide highlights the potential of N-substituted benzamides as a versatile class of antitumor agents. Their efficacy, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, provides a solid foundation for the future development of novel cancer therapeutics. The provided experimental protocols serve as a practical resource for researchers engaged in the evaluation of these promising compounds.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. distantreader.org [distantreader.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various benzamide derivatives, supported by experimental data from recent studies. Benzamide and its derivatives are a significant class of compounds in the pharmaceutical industry, constituting about 25% of top-selling drugs and exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] Their potential to combat drug-resistant pathogens makes them a focal point of novel antibiotic research.[2][3][4]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of benzamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the performance of selected derivatives against a range of microbial strains.
Table 1: Antibacterial Spectrum of Benzamide Derivatives
| Benzamide Derivative | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 6.25 | 25 | [1] |
| Escherichia coli | Negative | 3.12 | 31 | [1] | |
| Compound 6b | Bacillus subtilis | Positive | 6.25 | 24 | [1] |
| Escherichia coli | Negative | 3.12 | - | [1] | |
| Compound 6c | Bacillus subtilis | Positive | 6.25 | 24 | [1] |
| Escherichia coli | Negative | 3.12 | - | [1] | |
| Compound 9h | Bacillus cereus | Positive | 43 | - | [5] |
| Bacillus subtilis | Positive | 48 | - | [5] | |
| Staphylococcus aureus | Positive | 49 | - | [5] | |
| Compound E23 | Gram-positive strains (general) | Positive | 0.5 - 2.0 | - | [3] |
| Staphylococcus aureus | Positive | - | - | [3] | |
| Enterococcus spp. | Positive | - | - | [3] | |
| Escherichia coli | Negative | - | - | [3] | |
| Pseudomonas aeruginosa | Negative | - | - | [3] | |
| TXH9179 | S. aureus (MSSA & MRSA) | Positive | 0.25 | - | [6] |
| Novel Benzamidines (4a-c) | P. gingivalis, E. coli, S. aureus, P. aeruginosa | Both | 31.25 - 125 | - | [7] |
Table 2: Antifungal Spectrum of Benzamide Derivatives
| Benzamide Derivative | Target Fungus | Activity Metric | Value | Reference |
| Compound 9b | Colletotrichum lagenarium | In vivo Efficacy | 79% at 200 µg/mL | [8][9] |
| Compound 16d | Colletotrichum lagenarium | In vivo Efficacy | 90% at 200 µg/mL | [8][9] |
| Compound 5IIIh | Sclerotinia sclerotiorum | EC₅₀ | 0.37 mg/L | [10] |
| Compound 5IIIc | Valsa mali | EC₅₀ | 1.32 mg/L | [10] |
| Fusaribenzamide A | Candida albicans | MIC | 11.9 µ g/disc | [11] |
Mechanism of Action: FtsZ Inhibition
A promising mechanism of action for several advanced benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[6][12] FtsZ is a crucial protein that forms a "Z-ring" at the division site, which is essential for bacterial cytokinesis. By targeting an interdomain cleft in the FtsZ protein, these benzamide compounds disrupt the formation of the Z-ring, leading to inhibition of cell division and ultimately bacterial death.[6] This targeted approach is particularly effective against Gram-positive bacteria like Staphylococcus aureus, including multidrug-resistant strains (MRSA).[4][6]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
- 3. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phcog.com [phcog.com]
- 12. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Neuroleptic Activity of Novel Benzamides: A Comparative Guide
Introduction
Substituted benzamides are a significant class of atypical antipsychotic agents utilized in the management of schizophrenia and other psychotic disorders.[1][2] Their clinical efficacy is primarily attributed to their antagonist activity at dopamine D2 receptors.[3][4] Unlike typical antipsychotics, many novel benzamides exhibit a broader receptor binding profile, often including interactions with serotonin receptors, which may contribute to a lower incidence of extrapyramidal side effects (EPS).[5][6][7] This guide provides a comparative analysis of the neuroleptic activity of several novel benzamide derivatives against established antipsychotics, supported by in vitro and in vivo experimental data. The objective is to offer a clear benchmark for researchers and drug development professionals in the field of neuropsychopharmacology.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism underlying the antipsychotic action of benzamides is the blockade of postsynaptic dopamine D2 receptors, particularly in the mesolimbic pathway.[8][9] Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia.[10][11] By antagonizing D2 receptors, benzamides inhibit the downstream signaling cascade, leading to a reduction in dopaminergic neurotransmission.[3] Some newer benzamides also show affinity for other receptors, such as serotonin 5-HT1A and 5-HT2A receptors, which is a characteristic of atypical antipsychotics and is thought to contribute to a more favorable side-effect profile.[5][7][12]
Dopamine D2 Receptor Signaling Pathway and Benzamide Antagonism.
Data Presentation
The following tables summarize the quantitative data on the neuroleptic activity of selected novel benzamides in comparison to reference compounds.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | D3 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | Reference |
| Novel Benzamides | |||||
| Mazapertine | 2.5 | - | 3.1 | - | [5][6] |
| YM-09151-2 | 0.054 | - | - | - | [13] |
| Compound 4k | 1.2 | - | 3.5 | 2.1 | [14] |
| Reference Compounds | |||||
| Amisulpride | 1.0 | - | - | - | [15][16] |
| Sulpiride | 7.29 (ED50) | - | - | - | [17] |
| Haloperidol | 0.28 | 0.53 | - | - | [18] |
| Risperidone | 8.0 (ED50) | - | - | - | [19] |
Note: '-' indicates data not reported in the cited sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. ED50 values from in vivo studies are included for context where Ki was not available.
Table 2: In Vivo Neuroleptic Activity and Side-Effect Profile
| Compound | Apomorphine-Induced Stereotypy Inhibition (ED50, mg/kg) | Phencyclidine-Induced Hyperactivity Inhibition (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / Antipsychotic ED50) | Reference |
| Novel Benzamides | |||||
| YM-09151-2 | 0.011 (i.p.) | - | 1.3 (i.p.) | 118 | [13] |
| Compound 4k | - | 0.2 (p.o.) | >50 (p.o.) | >250 | [14] |
| Reference Compounds | |||||
| Haloperidol | 0.14 (i.p.) | - | 0.5 (i.p.) | 3.6 | [13] |
| Metoclopramide | 4.5 (i.p.) | - | 10 (i.p.) | 2.2 | [13] |
Note: ED50 is the dose required to produce a 50% effect. A higher therapeutic index indicates a better separation between the desired antipsychotic effect and the induction of extrapyramidal side effects like catalepsy. 'i.p.' denotes intraperitoneal administration, and 'p.o.' denotes oral administration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the interpretation of the presented data.
Dopamine D2 Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the dopamine D2 receptor.[20][21]
-
Preparation of Receptor Source:
-
HEK-293 cells stably expressing human D2L dopamine receptors are cultured and harvested.
-
Cell membranes are prepared by homogenization in a buffer solution followed by centrifugation to isolate the membrane fraction containing the receptors.[20]
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-methylspiperone or [¹²³I]Iodobenzamide) is used.[20][22]
-
The cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound (novel benzamide or reference drug).
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[20]
-
Workflow for an In Vitro Receptor Binding Assay.
In Vivo Models of Psychosis
These animal models are used to assess the potential antipsychotic efficacy of novel compounds.
1. Apomorphine-Induced Stereotypy in Rats
This model is predictive of D2 receptor blockade.[13][23][24]
-
Animals: Male Wistar rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle at various doses.
-
After a set period, they are challenged with apomorphine, a dopamine receptor agonist, which induces stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Behavior is observed and scored by a trained observer blind to the treatment conditions at regular intervals.
-
-
Data Analysis: The dose of the test compound that reduces the stereotypy score by 50% (ED50) is calculated.
2. Phencyclidine (PCP)-Induced Hyperactivity in Mice
This model is sensitive to atypical antipsychotics and reflects aspects of psychosis not solely mediated by dopamine.[14][25][26]
-
Animals: Male ICR mice are used.[14]
-
Procedure:
-
Mice are habituated to an open-field arena equipped with photobeams to measure locomotor activity.
-
They are then administered the test compound or vehicle.
-
After a pre-treatment period, they receive an injection of PCP, an NMDA receptor antagonist, which induces hyperlocomotion.
-
Locomotor activity is recorded for a specified duration.
-
-
Data Analysis: The ED50 value for the inhibition of PCP-induced hyperactivity is determined.
References
- 1. Amisulpride versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzamides and classical neuroleptics: comparison of their actions using 6 apomorphine-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling N-(1-hydroxypropan-2-yl)benzamide, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3] If swallowed, rinse the mouth and seek immediate medical advice.[1]
Summary of Potential Hazards and Chemical Properties
Based on data for similar benzamide compounds, this compound may pose certain health risks. The following table summarizes key safety and property information extrapolated from related chemicals.
| Property/Hazard | Description | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1] |
| Physical State | Likely a solid at room temperature. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides. | [1][3] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). | [3] |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste.
1. Container Management:
-
Do not mix this compound with other waste streams.
-
Keep the compound in its original, clearly labeled container whenever possible. If the original container is damaged, transfer the waste to a compatible, leak-proof container that is properly sealed and labeled with the full chemical name and associated hazards.
-
Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1][2]
2. Waste Collection:
-
For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
Do not dispose of this compound down the drain or in regular trash.
3. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Ensure that the waste disposal vendor provides a certificate of destruction or a manifest that tracks the waste from your facility to its final disposal site.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of N-(1-hydroxypropan-2-yl)benzamide. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 | Protects eyes from chemical splashes and dust.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[6] |
Operational Plan: Donning, Doffing, and Handling Procedures
1. Preparation and Donning PPE:
-
Step 1: Before entering the designated handling area, ensure all necessary PPE is available and in good condition.
-
Step 2: Put on the laboratory coat, ensuring it is fully buttoned.
-
Step 3: If a respirator is required based on your risk assessment, perform a seal check to ensure a proper fit.
-
Step 4: Put on safety goggles.
-
Step 5: Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.
2. Handling this compound:
-
Engineering Controls: Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Avoid creating dust when handling the solid form.
-
Use a scoop or spatula for transferring the powder.
-
If weighing, do so in a well-ventilated area or a balance enclosure.
-
Keep containers of the chemical closed when not in use.
-
3. Doffing PPE:
-
Step 1: Remove gloves first by peeling them off from the cuff, turning them inside out as you remove them to trap any contaminants.
-
Step 2: Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the outer contaminated surface from touching your personal clothing.
-
Step 3: Remove safety goggles.
-
Step 4: If a respirator was used, remove it last.
-
Step 5: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Contaminated PPE:
-
Chemical Waste:
-
Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not pour chemical waste down the drain.[2]
-
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. actylislab.com [actylislab.com]
- 4. biosynth.com [biosynth.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
